Product packaging for Crotonaldehyde(Cat. No.:CAS No. 4170-30-3)

Crotonaldehyde

Cat. No.: B125584
CAS No.: 4170-30-3
M. Wt: 70.09 g/mol
InChI Key: MLUCVPSAIODCQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Crotonaldehyde, with the molecular formula C4H6O, is a clear, colorless to straw-colored liquid with a strong, suffocating odor . It is a highly flammable, α,β-unsaturated aldehyde (enal) known for its high reactivity and is typically sold as a mixture of isomers, with the (E)-isomer being the most common . This compound is a versatile intermediate in organic synthesis due to its conjugated system, acting as a prochiral dienophile and a Michael acceptor . In industrial and research contexts, this compound is a critical precursor in the manufacture of several important compounds. Its primary use is in the synthesis of sorbic acid, a widely used yeast and mold inhibitor in food preservation . It is also a key starting material in the production of trimethylhydroquinone, a precursor to vitamin E . Furthermore, it is employed in the preparation of rubber vulcanization accelerators, as an alcohol denaturant, in leather tanning, and as a warning agent in fuels . From a toxicological and mechanistic perspective, this compound is a potent irritant to the eyes, skin, and respiratory tract, with exposure causing pulmonary irritation and chemical burns . Its toxicity is largely attributed to its electrophilic nature, allowing it to form covalent adducts with biological nucleophiles like glutathione and DNA bases . It is metabolized by enzymes such as mitochondrial aldehyde dehydrogenase (ALDH2) and can activate Transient Receptor Potential Ankyrin 1 (TRPA1) ion channels, which are involved in pain sensation . The compound is classified as "possibly carcinogenic to humans" (Group 2B) by the IARC, based on strong mechanistic evidence of its DNA-binding capability, which can lead to mutagenic cyclic adducts, particularly with guanine . This compound is also an environmental pollutant, formed during the combustion of tobacco, wood, and petroleum fuels, and is found in automobile exhaust . It occurs naturally in small amounts in various foods and beverages, including meat, fish, fruits, vegetables, and alcoholic drinks . Safety and Handling: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses . It is not for human or household use. This compound is a potent irritant and is highly toxic through all routes of exposure (inhalation, skin contact, and ingestion) . Proper personal protective equipment (PPE) and engineering controls are essential when handling this compound. Researchers should consult the Safety Data Sheet (SDS) for detailed hazard and first-aid information. The Occupational Safety and Health Administration (OSHA) Permissible Exposure Limit (PEL) is 2 ppm (time-weighted average), and the National Institute for Occupational Safety and Health (NIOSH) Immediately Dangerous to Life or Health (IDLH) value is 50 ppm .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6O<br>C4H6O<br>CH3CH=CHCHO B125584 Crotonaldehyde CAS No. 4170-30-3

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Crotonaldehyde, a highly electrophilic a, b-unsaturated aldehyde, is a ubiquitous environmental pollutant and a risk factor for multiple respiratory diseases. Crotonaldehyde is highly volatile and hydrophilic, so it is efficiently absorbed in the respiratory tract. Alveolar macrophages are major effector cells of the nonspecific host defence in the lung. The aim of this study was to investigate the molecular mechanisms and signaling pathways responsible for cell death of alveolar macrophage induced by crotonaldehyde. Our results show that crotonaldehyde induces apoptosis in alveolar macrophages, as indicated by phosphatidylserine externalization and DNA fragmentation. Pretreatment of alveolar macrophages with N-acetylcysteine, ascorbic acid, a-tocopherol, superoxide dismutase inhibited crotonaldehyde-induced apoptosis. Crotonaldehyde-induced apoptosis was characterized by ROS generation, GSH depletion, loss of mitochondrial membrane potential, the release of cytochrome c from mitochondria, caspase-3/7 and caspase-9 activation, elevation of intracellular Ca(2+) concentration and the increase of p53 expression. Furthermore, pretreatment with either p53 inhibitor pifithrin-a or calcium chelator BAPTA-AM effectively attenuated apoptosis induced by crotonaldehyde. Taken together, our results showed that crotonaldehyde induce apoptosis in alveolar macrophages through intracellular calcium, mitochondria and p53 signaling pathways. These results would help to illustrate the mechanism of toxicity induced by crotonaldehyde and to look for a novel treatment for diseases induced by exposure to crotonaldehyde-rich pollutants such as cigarette smoke.

CAS No.

4170-30-3

Molecular Formula

C4H6O
C4H6O
CH3CH=CHCHO

Molecular Weight

70.09 g/mol

IUPAC Name

but-2-enal

InChI

InChI=1S/C4H6O/c1-2-3-4-5/h2-4H,1H3

InChI Key

MLUCVPSAIODCQM-UHFFFAOYSA-N

impurities

2,6-di-tert-Butyl-p-cresol, CAS 128-37-0, 0.1 - 1%

SMILES

CC=CC=O

Isomeric SMILES

C/C=C/C=O

Canonical SMILES

CC=CC=O

boiling_point

219 °F at 760 mmHg (EPA, 1998)
102.2 °C
104 °C
219 °F

Color/Form

Water-white, mobile liquid
Water-white to straw-colored liquid
Water-white liquid. [Note: Turns pale-yellow on contact with air.]

density

0.853 at 68 °F (EPA, 1998) - Less dense than water;  will float
0.853 at 20 °C/20 °C
Relative density (water = 1): 0.85
0.87

flash_point

55 °F (EPA, 1998)
The Guide from the Emergency Response Guidebook is for "crotonaldehyde, inhibited." 13 °C
13 °C (55 °F) Closed cup
13 °C c.c.
55 °F
45 °F

melting_point

-105 °F (EPA, 1998)
-69 °C
-76.5 °C (trans), -69 °C (cis)
-101 °F

Other CAS No.

123-73-9
4170-30-3

physical_description

Crotonaldehyde, stabilized appears as a clear colorless to straw colored liquid with a penetrating pungent odor. Flash point 55 °F. Density 7.1 lb / gal. Very toxic by inhalation. May polymerize with the release of heat under exposure to heat or contamination. If polymerization takes place inside a container, the container may rupture violently. Less dense than water. Vapors heavier than air.
Liquid
Water-white liquid with a suffocating odor;  Note: Turns pale-yellow on contact with air;  [NIOSH]
COLOURLESS LIQUID WITH PUNGENT ODOUR. TURNS PALE YELLOW ON EXPOSURE TO LIGHT AND AIR.
Colorless to straw-colored liquid with a suffocating odor.
Water-white liquid with a suffocating odor. [Note: Turns pale-yellow on contact with air.]

Pictograms

Flammable; Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard

shelf_life

Turns to a pale yellow color in contact with light and air.
Dimerizes under strong acid conditions, slowly oxidizes to crotonic acid.
Since the products of resinification & oxidation vary from yellow to dark brown, it is difficult to store crotonaldehyde without its becoming discolored.
Stable under recommended storage conditions. Contains the following stabiliser(s): BHT (0.1 %) Water (1 %)
Stable under recommended storage conditions.

solubility

less than 0.1 mg/mL at 65.3 °F (NTP, 1992)
Heat capacity: 0.7 ca/g ... Dimerizes under strong acid conditions, slowly oxidizes to crotonic acid. Solubility of water in crotonaldehyde (g/100g) at 20 °C: 9.5;  at 5 °C: 19.2
In water (g/100 g): 18.1 at 20 °C;  19.2 at 5 °C
In water, 1.81X10+5 mg/L at 20 °C
Soluble in chloroform;  very soluble in ethanol, ethyl ether, acetone;  miscible in benzene
Miscible with all proportions with alcohol, ether, toluene, kerosesne, gasolene, solvent naphtha
Solubility in water, g/100ml at 20 °C: 15-18 (freely soluble)
18%

Synonyms

2-Butenal;  1-Formylpropene;  2-Butenaldehyde;  But-2-en-1-al;  Crotonal;  Crotonic Aldehyde;  NSC 56354

vapor_density

2.41 (EPA, 1998) - Heavier than air;  will sink (Relative to Air)
2.41 (Air = 1)
Relative vapor density (air = 1): 2.41
2.41

vapor_pressure

19 mmHg at 68 °F (EPA, 1998)
30.0 [mmHg]
30 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 4.0
19 mmHg

Origin of Product

United States

Advanced Chemical Synthesis and Catalysis of Crotonaldehyde

Modern Industrial Production Methodologies

The industrial synthesis of crotonaldehyde (B89634) is primarily achieved through two main routes: the catalytic aldol (B89426) condensation of acetaldehyde (B116499) and the direct oxidation of butadiene.

Catalytic Aldol Condensation of Acetaldehyde

The most prevalent method for producing this compound involves the aldol condensation of acetaldehyde. nih.gov This process typically occurs in two steps: the condensation of acetaldehyde in a dilute sodium hydroxide (B78521) solution to form 3-hydroxybutyraldehyde, which is then dehydrated in a dilute acetic acid solution to yield this compound. google.com Traditional methods using strong inorganic bases like sodium hydroxide can lead to violent and difficult-to-control reactions, producing more byproducts and lowering the conversion rate of acetaldehyde. google.com

To overcome these challenges, research has focused on alternative catalysts. Organic amines, such as trimethylamine (B31210) and triethylamine, have been employed as catalysts for the aldol condensation, resulting in a milder, more controllable reaction with reduced byproducts. google.com Solid catalysts, which are easily separated from the product and reusable, offer significant environmental and cost advantages. google.com Various solid catalysts have been investigated, including:

Silica-supported alkali metal oxides : These have been studied for the vapor-phase condensation of acetaldehyde. google.com

Zeolites : HX, NaX, and KX zeolites have been used for the gas-phase reaction of acetaldehyde to produce this compound. google.com

Hydrotalcite catalysts : These have been shown to be effective for the liquid-phase aldol reaction of acetaldehyde. google.com

Supported molybdenum oxides (MoOx) : MoOx catalysts on supports like γ-Al2O3 and SiO2 are active and selective for the aldol condensation of acetaldehyde to this compound. The interaction between the MoOx and the support plays a crucial role in the catalyst's performance. osti.govresearchgate.net

CuMgAl layered double oxides : These catalysts, after calcination, have shown high activity and selectivity in the aldol condensation of acetaldehyde. acs.org

Anatase Titanium Dioxide (TiO2) : This material catalyzes the rapid and selective condensation of acetaldehyde to this compound. acs.org

Table 1: Catalyst Performance in Acetaldehyde Aldol Condensation
Catalyst SystemSupportConversion (%)Selectivity (%)Reference
15/CuMgAlO-92.380.4 acs.org
Houghite-36.671.7 google.com
NaX Zeolite-28.660.6 google.com
KX Zeolite-30.655.2 google.com
HX Zeolite-25.946.6 google.com

Direct Oxidation of Butadiene

An alternative industrial route to this compound is the direct oxidation of 1,3-butadiene. nih.gov This process is typically catalyzed by palladium-based catalysts. nih.gov Research in this area has explored the use of various supported metal catalysts to improve efficiency and selectivity.

Novel Catalytic Approaches in this compound Synthesis

The development of novel catalysts is crucial for enhancing the efficiency and selectivity of this compound synthesis and its subsequent transformations.

Heterogeneous Catalysis for Selective Production

Heterogeneous catalysts are favored in industrial processes due to their ease of separation and potential for regeneration. In the context of this compound, research has focused on developing catalysts that can selectively hydrogenate the C=O bond to produce the valuable unsaturated alcohol, crotyl alcohol.

Noble metal catalysts, including platinum, gold, and iridium, have been extensively studied. magtech.com.cn For instance, iridium catalysts modified with metal oxides like molybdenum oxide (MoOx), tungsten oxide (WOx), and rhenium oxide (ReOx) have demonstrated enhanced activity and selectivity for the hydrogenation of this compound to crotyl alcohol. acs.orgresearchgate.net Specifically, an MoOx-modified Ir/SiO2 catalyst achieved a high yield of crotyl alcohol (90%) under mild conditions. acs.orgresearchgate.net

Non-noble metal catalysts, such as those based on cobalt and copper, are also being investigated as more cost-effective alternatives. magtech.com.cn

Single Atom Alloy Catalysts in Hydrogenation Processes

Single-atom alloy (SAA) catalysts represent a frontier in catalysis, offering maximum atom efficiency and unique catalytic properties. In the hydrogenation of this compound, SAA catalysts have shown significant promise.

Recyclable palladium-copper (PdCu) single atom alloys supported on alumina (B75360) (Al2O3) have been used for the selective hydrogenation of this compound. researchgate.netnih.gov By diluting the palladium content in the copper nanoparticles, the reaction activity can be accelerated, primarily leading to the formation of butanal at a significantly higher rate than with monometallic copper catalysts. researchgate.netnih.govmdpi.com

Theoretical studies combining density functional theory (DFT) calculations, active learning, and microkinetic simulations have been employed to design efficient SAA catalysts. nih.gov These studies identified a titanium-gold (Ti1Au) SAA as having excellent selectivity for activating the C=O bond in this compound, predicting nearly 100% conversion to crotyl alcohol. nih.gov Furthermore, single rhodium atoms anchored on molybdenum disulfide (MoS2) sheets have been reported to convert this compound to crotyl alcohol with 100% selectivity due to a steric confinement effect. acs.org

Table 2: Performance of Single Atom Alloy Catalysts in this compound Hydrogenation
Catalyst SystemSupportPrimary ProductKey FindingReference
PdCu SAAAl2O3ButanalAccelerated reaction activity compared to monometallic catalysts. researchgate.netnih.govmdpi.com researchgate.netnih.govmdpi.com
Ti1Au SAA-Crotyl AlcoholPredicted nearly 100% conversion and high selectivity. nih.gov nih.gov
Rh1/MoS2-Crotyl AlcoholAchieved 100% selectivity due to steric confinement. acs.org acs.org

Continuous Flow Synthesis Technologies for this compound and Derivatives

Continuous flow chemistry offers several advantages over traditional batch processes, including enhanced safety, better process control, and straightforward scalability. mdpi.comrsc.orgunina.it These benefits are particularly relevant for reactions involving hazardous reagents or intermediates.

The application of continuous flow technology to the synthesis of this compound derivatives is an active area of research. For instance, a continuous-flow process has been developed for the oxidation of this compound to crotonic acid using air. acs.org This method provides higher yields and shorter residence times compared to batch processes, with the potential for industrial-scale production. acs.org

Flow chemistry has also been instrumental in discovering new reactions and optimizing existing ones. rsc.orgunina.it The ability to precisely control reaction parameters in a continuous flow reactor allows for the exploration of reaction conditions that are difficult to achieve in batch, leading to improved yields and selectivities. mdpi.com The integration of continuous flow with biocatalysis is also a promising area, enabling enzymatic reactions to be performed more efficiently and for longer durations. nih.gov

Mechanism of Reaction Pathways in this compound Formation

The formation of this compound predominantly occurs through the aldol condensation of acetaldehyde. wikipedia.orgrsc.org This reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. wikipedia.org The process can be catalyzed by various substances, including bases, acids, and solid catalysts. nih.govosti.govresearchgate.net

The fundamental mechanism involves the reaction of two carbonyl-containing molecules to form a β-hydroxy aldehyde or β-hydroxy ketone, known as an aldol addition product. wikipedia.org This intermediate can then undergo dehydration, typically upon heating, to yield a conjugated enone, which in the case of acetaldehyde self-condensation, is this compound. tutoroot.commasterorganicchemistry.com

Base-Catalyzed Aldol Condensation:

In a base-catalyzed mechanism, a strong base, such as hydroxide, abstracts an acidic α-hydrogen from an acetaldehyde molecule. This deprotonation results in the formation of a resonance-stabilized enolate ion. wikipedia.orgtutoroot.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second acetaldehyde molecule. wikipedia.org This step forms a new carbon-carbon bond and leads to an alkoxide intermediate, which is subsequently protonated by a water molecule to form 3-hydroxybutanal (acetaldol). tutoroot.com The catalyst is regenerated in this process. Upon heating, the 3-hydroxybutanal readily dehydrates, eliminating a water molecule to form the stable, conjugated this compound. tutoroot.com

Acid-Catalyzed Aldol Condensation:

Under acidic conditions, the reaction proceeds via an enol intermediate. The acid catalyst protonates the carbonyl oxygen of an acetaldehyde molecule, increasing its electrophilicity. A second acetaldehyde molecule, in its enol form, then acts as a nucleophile and attacks the protonated carbonyl carbon. Following deprotonation, the aldol addition product, 3-hydroxybutanal, is formed. Subsequent dehydration under acidic conditions occurs via an E1 mechanism to produce this compound. wikipedia.org

Catalysis by Solid Catalysts:

Various solid materials can also catalyze the formation of this compound from acetaldehyde. These include metal oxides like ceria (CeO₂), titania (TiO₂), alumina (Al₂O₃), and supported molybdenum oxides. osti.govacs.orgacs.org The reaction on these surfaces often involves Lewis acid and base sites. For instance, on ceria, the reaction is proposed to proceed via the enolization of acetaldehyde, followed by C-C coupling and subsequent dehydration of the 3-hydroxybutanal intermediate. acs.org Studies on magnesia and zirconia supported on silica (B1680970) have indicated the significant role of Lewis acid sites in catalyzing the acetaldehyde condensation to this compound. researchgate.net

A proposed mechanism on TiO₂ suggests that acetaldehyde molecules condense to form this compound, which is facilitated by the decomposition of ICH₂CH₂O⁻ to form acetaldehyde as an intermediate. acs.org Research on La₀.₇Sr₀.₃MnO₃-ₓ catalysts has explored the C-C coupling that leads to this compound, suggesting an enolate-based mechanism where enolates are formed from acetaldehyde by the abstraction of a hydrogen atom. osti.gov

Alternative and Competing Pathways:

While the aldol condensation of acetaldehyde is the primary route, other pathways and side reactions can occur. For example, in the presence of certain catalysts and reactants, this compound can be an intermediate in the formation of other chemicals. In the steam reforming of ethanol (B145695) over La₀.₇Sr₀.₃MnO₃-ₓ catalysts, this compound is a C4 product alongside the C3 product, acetone (B3395972). osti.gov The presence of water appears to favor acetone formation over this compound. osti.gov

Furthermore, in the context of biological systems, proline amide has been shown to catalyze the aldol condensation of acetaldehyde to this compound under physiologically relevant conditions, suggesting a plausible mechanism for its formation in cells after ethanol exposure. nih.gov

The table below summarizes key aspects of different catalytic pathways for this compound formation.

Catalyst TypeKey Mechanistic FeaturesIntermediate(s)Reference(s)
Base Abstraction of α-hydrogen to form an enolate ion.Enolate ion, 3-hydroxybutanal (acetaldol) tutoroot.com, wikipedia.org
Acid Formation of an enol intermediate.Enol, 3-hydroxybutanal (acetaldol) wikipedia.org
Solid Oxides (e.g., CeO₂, TiO₂, Al₂O₃) Involves Lewis acid and/or base sites for enolization and C-C coupling.Enolate/Enol, 3-hydroxybutanal acs.org, acs.org, osti.gov
Proline Amide Organocatalysis under physiological conditions.Not explicitly detailed nih.gov

Sophisticated Analytical Methodologies for Crotonaldehyde Detection

Chromatographic Techniques for Trace Analysis

Chromatography is a cornerstone for the analysis of crotonaldehyde (B89634), providing the necessary separation from interfering compounds present in various samples. Gas and liquid chromatography are the most prevalently used techniques, often requiring a derivatization step to enhance the analyte's stability and detectability.

Gas chromatography (GC) is a frequently employed method for the identification and determination of this compound. nih.gov For volatile aldehydes like this compound, direct analysis is possible, often in combination with headspace extraction. researchgate.net However, to improve stability, volatility, and detection sensitivity, derivatization is a common strategy. researchgate.netmdpi.com

Several derivatization reagents are used. One approach involves reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), followed by analysis using high-resolution capillary GC. nih.goviarc.fr This method has been successfully applied to environmental samples, including drinking water and e-cigarette aerosols. nih.govcoresta.org Another technique uses O-benzyloxime derivatization followed by bromination, which is then analyzed by GC with an electron-capture detector (GC-ECD). psu.edursc.orgrsc.org This method was found to be effective for the simultaneous and sensitive determination of acrolein and this compound in automobile exhaust. psu.edursc.orgrsc.org For screening purposes in air samples, this compound can be collected on a sorbent tube containing 2-(hydroxymethyl)piperidine on XAD-2, with subsequent analysis by GC with a nitrogen-phosphorus detector or mass spectrometry. cdc.gov

Table 1: Examples of Gas Chromatography (GC) Methods for this compound Analysis

Method Derivatizing Agent Detector Matrix Key Findings Reference(s)
Capillary GC O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) Electron Capture Detector (ECD) / Mass Spectrometry (MS) Drinking Water Detection limits of 1.2 µg/L (GC-ECD) and 11.2 µg/L (GC-MS) were achieved. nih.goviarc.fr
Capillary GC O-benzyloxime (followed by bromination) Electron Capture Detector (ECD) Automobile Exhaust Method is selective and sensitive for simultaneous determination of acrolein and this compound. psu.edursc.orgrsc.org
GC 2-(hydroxymethyl)piperidine (on XAD-2) Nitrogen-Phosphorus Detector (NPD) / MS Air (Screening) Serves as a screening technique; confirmation by GC/MS is recommended. cdc.gov
GC-MS o-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride (PFBHA) Mass Spectrometry (MS) E-liquids & E-aerosols Method validated for this compound and other carbonyls with recoveries from 82% to 117%. coresta.org

High-Performance Liquid Chromatography (HPLC) is a robust technique for this compound analysis, particularly when dealing with less volatile derivatives. rsc.org The most common approach involves derivatizing this compound with 2,4-dinitrophenylhydrazine (B122626) (DNPH). rsc.orgepa.govosha.gov This reaction produces a stable 2,4-dinitrophenylhydrazone derivative, which can be readily detected by a UV-Vis detector, typically at a wavelength of 360 nm. epa.govosha.gov

This method is widely adopted by regulatory agencies for monitoring this compound in various matrices. For instance, air samples can be collected by drawing air through glass fiber filters coated with DNPH and phosphoric acid. osha.govkeikaventures.com The resulting derivatives are then extracted with a solvent like acetonitrile (B52724) and analyzed by reversed-phase HPLC. iarc.frosha.govkeikaventures.com This derivatization strategy is also applied to the analysis of this compound in mainstream cigarette smoke and heated tobacco products. coresta.orgroyalsocietypublishing.org The analysis typically reveals two peaks for the this compound-DNPH derivative, the sum of which is used for quantification. osha.gov

Table 2: High-Performance Liquid Chromatography (HPLC) for this compound-DNPH Derivative Analysis

Parameter Condition Reference(s)
Derivatizing Agent 2,4-dinitrophenylhydrazine (DNPH) epa.govosha.gov
Sample Collection DNPH-coated glass fiber filters or silica (B1680970) cartridges osha.govkeikaventures.comnih.gov
Extraction Solvent Acetonitrile osha.govroyalsocietypublishing.org
Chromatography Reversed-Phase HPLC iarc.frsielc.com
Column Examples DuPont Zorbax CN, J.T. Baker Bakerbond CN osha.gov
Detection UV-Vis Detector epa.govosha.gov
Detection Wavelength 360 nm epa.gov

Mass Spectrometry-Based Detection Strategies

Mass spectrometry (MS) offers superior selectivity and sensitivity compared to other detectors, making it invaluable for the definitive identification and quantification of this compound, especially at trace levels and in complex samples. mdpi.com It is commonly coupled with either gas or liquid chromatography.

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) provides a powerful tool for the analysis of this compound. nih.gov This technique can be used with or without derivatization. mdpi.com Headspace GC-MS allows for the direct analysis of volatile this compound without chemical modification, a method applied to determine its concentration in the gas phase of mainstream cigarette smoke. researchgate.netnih.gov This direct approach avoids potential side reactions associated with derivatization. nih.gov

Alternatively, derivatization methods are used to enhance analytical performance. A common method involves derivatization with PFBHA, followed by GC-MS analysis in selected ion monitoring (SIM) mode for enhanced sensitivity. nih.govcoresta.org This has been used for analyzing carbonyls in e-cigarette aerosols and environmental samples. nih.govcoresta.org Another approach uses DNPH derivatization prior to GC-MS analysis, which has been optimized to identify various isomeric carbonyls in cigarette smoke. researchgate.net Automated methods using solid-phase microextraction (SPME) coupled with GC-MS have also been developed for analyzing aldehydes in biological samples like serum. cdc.gov

Table 3: Selected GC-MS Methods for this compound Analysis

Method Sample Preparation Matrix Key Findings Reference(s)
Headspace GC-MS Direct analysis, no derivatization. Methanol extraction. Cigarette Smoke (Gas Phase) A sensitive method that avoids derivatization issues. LOD for this compound was 0.12 µg/cigarette. researchgate.netnih.gov
GC-MS Derivatization with PFBHA. E-aerosols, E-liquids Good linearity (R² > 0.99), accuracy, and precision for this compound and other carbonyls. coresta.org
GC-MS Derivatization with DNPH on collection pads. Cigarette Smoke Improved method allowing separation of C4, C5, and C6 isomeric carbonyls. researchgate.net
SPME-GC-HRMS SPME capture from headspace after acid hydrolysis of protein adducts. Human Serum Automated method to quantify trace levels of 12 aldehydes with low parts-per-trillion detection limits. cdc.gov

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when using tandem mass spectrometry (LC-MS/MS), is exceptionally well-suited for analyzing this compound in complex biological and environmental matrices. rsc.org The high specificity of LC-MS/MS, often employing selected reaction monitoring (SRM), allows for accurate quantification even in the presence of significant matrix interference. nih.govresearchgate.net

This technique has been instrumental in quantifying this compound-derived DNA adducts in human tissues. nih.govresearchgate.net In one such study, a method was developed to measure 1,N2-propanodeoxyguanosine adducts in DNA from human liver and lung tissues, achieving a detection limit of approximately 1 adduct per 10⁹ normal nucleosides. nih.gov LC-MS/MS methods have also been developed for the simultaneous measurement of this compound and other aldehydes in animal feed, with recovery rates for this compound ranging from 86% to 109%. nih.gov Furthermore, LC-MS/MS is used to quantify harmful carbonyls, including this compound, in the aerosol generated from e-cigarette products after derivatization with DNPH. coresta.orgcoresta.orgnih.gov

Table 4: Applications of LC-MS/MS for this compound Detection in Complex Matrices

Analyte Matrix Methodology Key Findings Reference(s)
This compound-dGuo Adducts Human DNA (Liver, Lung) SPE enrichment, LC-ESI-MS/MS with SRM. Highly sensitive and specific quantification (LOD: 4 fmol/µmol dGuo). nih.govresearchgate.net
This compound Animal Feed LC-MS/MS Simultaneous measurement of eight aldehydes with good accuracy and recovery (86-109%). nih.gov
This compound (as DNPH derivative) E-cigarette Aerosol HPLC-MS/MS Quantitative method with an LOD of 0.00125 µg on-cartridge. nih.gov
This compound (as DNPH derivative) Gas Vapour Phase (from tobacco products) LC-MS/MS LOD and LOQ were 0.03 µg/mL and 0.1 µg/mL, respectively. coresta.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) has emerged as a high-throughput screening technique for this compound analysis. rsc.org This method is noted for its speed, simplicity, and low sample consumption. rsc.org A novel application involves using magnetic graphene as both an adsorbent for sample enrichment and a matrix for the MALDI-TOF-MS analysis of this compound in saliva. rsc.orgresearchgate.netrsc.org

In this method, this compound in a saliva sample is first derivatized with 2,4-dinitrophenylhydrazine (DNPH). rsc.orgresearchgate.netrsc.org The resulting derivative is then selectively enriched using magnetic graphene via a magnetic solid-phase extraction process. rsc.org The magnetic graphene, with the adsorbed analyte, is then directly used as the matrix for MALDI-TOF-MS detection. rsc.orgresearchgate.net The large surface area and favorable interaction properties of magnetic graphene allow for satisfactory enrichment and ionization, enabling sensitive detection of the this compound derivative even at low concentrations. rsc.orgresearchgate.netrsc.org This integrated approach simplifies the analytical workflow, making it rapid and efficient for screening biological samples. rsc.org

Table 5: MALDI-TOF-MS Method for this compound Detection

Parameter Description Reference(s)
Technique Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) rsc.orgresearchgate.net
Matrix / Adsorbent Magnetic Graphene rsc.orgresearchgate.netrsc.org
Sample Type Saliva rsc.orgresearchgate.netrsc.org
Preparation Derivatization with 2,4-dinitrophenylhydrazine (DNPH), followed by magnetic solid-phase extraction. rsc.orgresearchgate.netrsc.org
Advantages Simple, rapid, sensitive, high-throughput, combines enrichment and measurement. rsc.org
Detection This compound derivatives detected as [M+Na]⁺ ions. rsc.org

Derivatization Techniques for Enhanced Detection Sensitivity

Derivatization is a common strategy to improve the analytical characteristics of this compound. This process involves reacting the aldehyde with a specific reagent to form a more stable, less volatile, and more easily detectable derivative.

A widely employed method for the determination of this compound and other carbonyl compounds involves derivatization with 2,4-dinitrophenylhydrazine (DNPH). osha.govepa.govlcms.cz This reaction produces a stable this compound-DNPH derivative, which can be readily analyzed using high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. osha.govhitachi-hightech.com The DNPH method is noted for providing good sensitivity and resolution of the this compound hydrazone. nih.gov

The general procedure involves drawing an air sample through a sorbent tube or filter coated with acidified DNPH. osha.govhitachi-hightech.comkeikaventures.com The collected derivative is then extracted with a solvent like acetonitrile and analyzed. osha.govhitachi-hightech.comkeikaventures.com The analysis by HPLC typically shows two peaks for the this compound-DNPH derivative, the sum of which is used for quantification. osha.gov This technique is applicable to various matrices, including air, water, and soil. epa.gov To ensure accurate results, it is often necessary to purify the DNPH reagent to remove carbonyl impurities. epa.govjst.go.jp

Table 1: HPLC Conditions for this compound-DNPH Analysis

ParameterConditionSource
Column C18 (e.g., HITACHI LaChrom C18, Ascentis® Express C18) hitachi-hightech.comsigmaaldrich.com
Mobile Phase Acetonitrile/Water mixture (e.g., 60:40 v/v) hitachi-hightech.comsigmaaldrich.com
Flow Rate 1.0 - 2.0 mL/min hitachi-hightech.comsigmaaldrich.com
Detection UV at 360 nm hitachi-hightech.comsigmaaldrich.com
Column Temperature 40°C hitachi-hightech.com

Another sensitive method for this compound detection is derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). copernicus.orguw.edu.pl This reaction forms this compound-oxime derivatives that are highly responsive to electron capture detection (ECD) and are well-suited for analysis by gas chromatography (GC). epa.govaccustandard.com The PFBHA method is particularly useful for analyzing low concentrations of carbonyl compounds in various samples, including drinking water, air, and e-cigarette aerosols. epa.govusra.educoresta.orgepa.gov

The derivatization efficiency is influenced by factors such as pH, temperature, and reaction time. epa.gov The process typically involves reacting the sample with PFBHA, followed by extraction of the derivatives with an organic solvent like hexane. accustandard.comcoresta.org Analysis by GC often results in the formation of two isomers (E and Z) for the this compound derivative. epa.gov This technique offers the advantage of targeting carbonyl compounds specifically and often requires minimal sample cleanup. usra.edu

Table 2: GC Conditions for this compound-PFBHA Analysis

ParameterConditionSource
Derivatizing Agent O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride coresta.orgiarc.fr
Analysis Method Gas Chromatography-Mass Spectrometry (GC-MS) or GC-Electron Capture Detection (GC-ECD) accustandard.comcoresta.orgiarc.fr
Extraction Solvent Hexane or Toluene coresta.orgcoresta.org
Derivatization Time Can be up to 24 hours at room temperature usra.educoresta.org

For specific applications, such as the analysis of automobile exhaust, a method involving the formation of O-benzyloxime derivatives of this compound has been developed. nih.goviarc.fr This technique involves a subsequent bromination of the derivatives, which are then analyzed by gas chromatography with electron capture detection (GC-ECD). nih.goviarc.fr This multi-step process enhances the sensitivity and allows for the determination of this compound in complex mixtures like vehicle emissions.

Biomarker-Based Quantification in Biological Matrices

To assess human exposure to this compound, researchers often turn to the quantification of its metabolites and adducts in biological samples. These biomarkers provide an integrated measure of exposure from various sources over time.

A primary method for biomonitoring this compound exposure is the analysis of its urinary metabolites. nih.govnih.gov The major metabolite, N-acetyl-S-(3-hydroxy-1-methylpropyl)-L-cysteine, also known as 3-hydroxy-1-methylpropylmercapturic acid (HPMMA), is a reliable biomarker. nih.govplos.orgescholarship.org Urinary HPMMA levels are proportional to this compound exposure, and significantly higher levels are found in smokers compared to non-smokers. nih.govtandfonline.comtaylorandfrancis.com

The analysis of HPMMA is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity. nih.gov This metabolite is formed through the conjugation of this compound with glutathione (B108866), followed by metabolic processing and excretion in the urine. plos.org

Table 3: Urinary this compound Metabolite Levels in Smokers

MetabolitePopulationMean Level (μg/g creatinine)Source
HPMMA20 Smokers1857 ± 1379 taylorandfrancis.com

Note: HPMMA is also referred to as N-acetyl-S-(3-hydroxy-1-methylpropyl)-L-cysteine.

This compound is a reactive electrophile that can form adducts with cellular macromolecules like proteins and DNA. nih.govnih.gov These adducts can serve as biomarkers of exposure and potential indicators of carcinogenic risk. nih.gov

This compound reacts with proteins, particularly with lysine (B10760008) and histidine residues, to form various adducts. nih.gov Methods have been developed to quantify these protein adducts in biological samples such as serum. cdc.gov One approach involves the acid hydrolysis of Schiff base protein adducts to release the free aldehyde, which is then analyzed. cdc.gov

Furthermore, this compound reacts with deoxyguanosine in DNA to form cyclic 1,N2-propanodeoxyguanosine adducts. nih.govindustrialchemicals.gov.aunih.govacs.org These DNA adducts have been detected in human tissues, including the liver and lungs, using sensitive techniques like 32P-postlabelling and liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). nih.govnih.govacs.org The presence of these adducts is considered a marker for the initiation of cancer cells and can be used for effect monitoring. nih.gov

Environmental Occurrence and Exposure Dynamics of Crotonaldehyde

Endogenous Formation and Biological Presence

Crotonaldehyde (B89634) is formed endogenously within the human body through several metabolic processes, most notably lipid peroxidation. industrialchemicals.gov.au Lipid peroxidation, a consequence of oxidative stress, involves the degradation of lipids, particularly polyunsaturated fatty acids, which results in the formation of various reactive aldehydes, including this compound. nih.govacs.orgtandfonline.com This process is a potential pathway for the in vivo formation of this compound and other 2-alkenals. nih.gov The metal-catalyzed oxidation of polyunsaturated fatty acids has been shown to increase the formation of these aldehydes. nih.gov this compound is considered a representative carcinogenic aldehyde formed through lipid peroxidation. jaica.com

This compound has been detected in various human biological materials. It is found in human milk and can be formed endogenously in both humans and animals. industrialchemicals.gov.au Due to its reactive nature, this compound interacts with biological macromolecules, forming adducts. acs.org It preferentially reacts with lysine (B10760008) and histidine residues in proteins. nih.gov

This compound reacts with deoxyguanosine in DNA to create 1,N²-propanodeoxyguanosine adducts. acs.orgnih.gov These specific DNA adducts have been identified in human lung tissues. nih.gov The presence of these adducts indicates exposure and metabolic processing of this compound within the body. acs.org To assess exposure, a urinary metabolite, N-acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine (HPMM), is used as a biomarker. nih.gov One study noted that the concentration of this compound in the plasma of healthy individuals was 524.1 ± 341.1 pmol/mL. taylorandfrancis.com

Natural Environmental Sources and Emissions

This compound is released into the atmosphere from natural biogenic sources. iarc.frnih.gov It has been identified in the emissions from the Chinese arbor vitae plant. iarc.frnih.gov Emissions have also been detected from various types of forests. Studies in Europe have measured this compound in biogenic emissions from pine and deciduous forests. iarc.frnih.gov Other plants known to release this compound include beech, hornbeam, and oak. researchgate.net Even remote, high-altitude areas with sparse vegetation, such as in Nepal, have shown detectable levels of atmospheric this compound. iarc.frnih.gov

Table 1: Biogenic Emissions of this compound from Various Flora
SourceReported Concentration / Emission RateLocation/ContextReference
Pine Forests0.19 µg/m³Europe iarc.frnih.gov
Deciduous Forests0.49 µg/m³Europe iarc.frnih.gov
Remote, High-Altitude Areas0.24–3.32 µg/m³Nepal iarc.frnih.gov
Chinese arbor vitaeDetected in emissionsGeneral iarc.frnih.gov
Beech, Hornbeam, OakDetected in emissionsGeneral researchgate.net

In addition to plant-based emissions, this compound is also released from geological sources. It has been detected in gases that are emitted from volcanoes. iarc.frnih.gov Volcanic activity introduces a variety of substances into the atmosphere, including this compound. iarc.frregulations.gov These emissions occur both during active eruptions and through the continuous release of gases from underground magma via vents and porous rock. climate.govcivildefence.govt.nz

This compound occurs naturally in a wide variety of foods and beverages, although typically at low concentrations. industrialchemicals.gov.auiarc.frnih.gov Its presence has been confirmed in meats, fish, fruits, and vegetables. taylorandfrancis.comaacrjournals.org It is also found in dairy products like cheese and milk, as well as in bread. nih.gov Alcoholic beverages, including beer, wine, and various liquors, also contain this compound. nih.govaacrjournals.org

Table 2: Concentration of this compound in Various Foodstuffs and Beverages
Food/Beverage CategoryItemConcentration RangeReference
Fruits & VegetablesApples, Guavas, Grapes, Strawberries, Tomatoes< 0.01 ppm (mg/kg) nih.gov
General Fruits and Vegetables1–100 µg/kg aacrjournals.org
Cabbage, Cauliflower, Brussels Sprouts0.02–0.1 ppm nih.gov
Carrots, Celery Leaves0.02–0.1 ppm nih.gov
Rice Seeds~2–5 ng/g iarc.fr
Meat & FishMeat, Fish0–0.04 ppm nih.gov
Meat10–270 µg/kg aacrjournals.org
Fish71–1000 µg/kg aacrjournals.org
Dairy & Baked GoodsBread, Cheese, Milk0–0.04 ppm nih.gov
Beef Fat (heated)Detected nih.gov
BeveragesBeer0–0.04 ppm nih.gov
Wine0–0.7 ppm (up to 1.24 mg/L) nih.govaacrjournals.org
Liquors (e.g., Whisky)< 0.02–0.21 ppm (30–210 µg/L) nih.govaacrjournals.org

Anthropogenic Sources and Exposure Pathways

This compound is introduced into the environment from various human-related activities. The primary routes of general population exposure are through the inhalation of air contaminated by combustion by-products. cdc.govcdc.gov Occupational exposures also represent a significant pathway in industrial settings. cdc.govcdc.gov

This compound is a common product of incomplete combustion of organic materials. nih.govindustrialchemicals.gov.auplos.org Consequently, it is a notable component of tobacco smoke, vehicle emissions, and smoke from burning wood. cdc.govindustrialchemicals.gov.autexas.govomanchem.comnih.gov

Tobacco Smoke : Cigarette smoke is considered a primary source of this compound exposure for the general population. rivm.nlnih.gov The amount can range from 1 to 53 micrograms per cigarette, varying by brand and smoking protocol. nih.gov DNA adducts of this compound have been found in higher concentrations in the buccal cells of smokers compared to non-smokers. nih.gov It is one of the most abundant α,β-unsaturated aldehydes in cigarette smoke, along with acrolein. industrialchemicals.gov.au

Vehicle Exhaust : Emissions from gasoline, diesel, and jet engines are significant sources of atmospheric this compound. cdc.govtexas.govnih.gov It has been detected in the exhaust from gasoline engines at concentrations ranging from 0.09 to 1.33 ppm. nih.gov For diesel engines, reported emissions include 0.01–0.04 ppm and 0.42 mg/kW h. nih.gov

Wood Burning : The combustion of wood, such as in fireplaces, contributes to this compound emissions, with reported levels of 6–116 mg per kg of wood burned. nih.gov It is also formed during the burning of other materials like polymers, paper, cotton, and plastics. texas.govnih.govcdc.gov

Table 1: this compound Concentrations in Various Combustion Sources

SourceReported Concentration/Emission RateReference
Cigarette Smoke10–228 µg/cigarette nih.gov
Gasoline Engine Exhaust0.09–1.33 ppm nih.gov
Diesel Engine Exhaust0.01–0.04 ppm nih.gov
Wood-burning Fireplaces6–116 mg/kg of wood nih.gov
Jet Engine Emissions (idling)0.35–0.98 ppm nih.gov

In industrial contexts, this compound is primarily used as an intermediate in chemical synthesis. prevor.comnih.gov Its main application is in the manufacturing of sorbic acid, a food preservative. nih.govcdc.govswedishmatch.comcelanese.com It was previously used in large quantities to produce n-butanol. cdc.goviarc.fr Other industrial uses include the synthesis of crotonic acid, 3-methoxybutanol, quinaldine, thiophenes, and pyridines. texas.govnih.gov It also finds application in the preparation of rubber accelerators, in leather tanning, as a warning agent in fuel gases, and as a stabilizer for tetraethyl-lead. nih.govindustrialchemicals.gov.auomanchem.comnih.gov

Occupational exposure can occur via inhalation of vapors or skin contact in facilities where this compound is produced or used. cdc.govindustrialchemicals.gov.au This includes workers involved in its synthesis, formulation of products containing it, quality control, and equipment maintenance. industrialchemicals.gov.au In a chemical plant, general air samples showed concentrations up to 3.2 mg/m³, while personal samples measured 1.9 and 2.1 mg/m³. iarc.fr In a German factory producing aldehydes, concentrations of 1-7 mg/m³ were detected. iarc.fr

Table 2: Occupational Exposure Limits for this compound

OrganizationLimitNotesReference
OSHA (USA)2 ppm (Permissible Exposure Limit - PEL)8-hour time-weighted average nj.gov
NIOSH (USA)2 ppm (Recommended Exposure Limit - REL)10-hour time-weighted average nj.gov
ACGIH (USA)0.3 ppm (Threshold Limit Value - TLV)Ceiling value, should not be exceeded at any time nj.gov

This compound occurs naturally in a variety of foods and beverages at low concentrations. industrialchemicals.gov.auswedishmatch.com It has been identified in fruits like apples and tomatoes, vegetables such as carrots and cabbage, as well as in meat, fish, bread, cheese, milk, beer, and wine. texas.govnih.gov Concentrations in these food items are typically low, often below 0.1 ppm. nih.gov

A significant source of this compound in the diet is the thermal degradation of fats and oils during cooking. nih.goviarc.fr The heating of cooking oils, particularly those rich in polyunsaturated fatty acids, leads to the formation of various aldehydes, including this compound. acs.orgudayton.edu The amount formed is dependent on the type of oil, temperature, and duration of heating. acs.orgresearchgate.net For example, after heating for 24 hours at 180°C, linseed oil was found to contain 33.9–34.4 mg/kg of this compound, while coconut oil contained only 0.29–0.32 mg/kg. acs.org Studies have also quantified this compound in fried foods, such as potato chips (12 to 25 μg/kg) and donuts (8 to 19 μg/kg), with the concentration varying based on the frying oil used. acs.org

Table 3: this compound Content in Selected Foods and Heated Oils

Food/OilConditionConcentrationReference
Fruits (e.g., apples, grapes)Natural occurrence< 0.01 mg/kg nih.gov
Vegetables (e.g., cabbage, carrots)Natural occurrence0.02–0.1 mg/kg nih.gov
Meat, Fish, BeerNatural occurrence0–0.04 mg/kg nih.gov
WineNatural occurrence0–0.7 mg/kg nih.gov
Linseed OilHeated at 180°C for 24h33.9–34.4 mg/kg acs.org
Rapeseed OilHeated at 180°C for 24h12.3 mg/kg acs.org
Coconut OilHeated at 180°C for 24h0.29–0.32 mg/kg acs.org
Potato ChipsFried12-25 µg/kg acs.org
DonutsFried8-19 µg/kg acs.org

Environmental Distribution and Compartmentalization

Once released into the environment, this compound's distribution is governed by its physical and chemical properties.

Atmosphere : In the air, this compound exists entirely in the vapor phase. cdc.gov It is degraded rapidly by reacting with photochemically produced hydroxyl radicals and other substances commonly found in the air, limiting its persistence to several hours. cdc.gov

Water : this compound can evaporate from water surfaces. cdc.gov It is considered very toxic to aquatic organisms. inchem.org Its distribution in aqueous environments can be influenced by the presence of surfactants, which can form micelles that act as a pseudocellular organic environment, favoring the compartmentalization of reagents like this compound. researchgate.netdntb.gov.ua

Soil and Groundwater : Due to its high mobility and low tendency to adsorb to soil particles, this compound, if released to soil, can migrate through the soil profile and potentially contaminate groundwater. cdc.gov It can also evaporate from soil surfaces or be broken down by soil bacteria. cdc.gov

Bioconcentration : this compound does not accumulate in the food chain. cdc.gov It has been detected in human milk, which may suggest it is fat-soluble and can be distributed to areas with high-fat content, though specific exposure data was not correlated. epa.gov


Mechanistic Studies of Crotonaldehyde Induced Toxicity

Molecular Interactions and Cellular Damage Pathways

The toxicity of crotonaldehyde (B89634) is largely attributed to its ability to interact with and modify essential biological molecules, leading to a cascade of cellular damage.

This compound is an electrophilic compound, meaning it readily reacts with nucleophiles, which are electron-rich molecules. nih.gov Within a biological system, the side chains of amino acids such as cysteine (containing a thiol group), histidine, and lysine (B10760008) are primary targets for electrophilic attack by this compound. nih.govnih.gov The sulfhydryl group of cysteine is a particularly potent nucleophile, especially in its ionized thiolate form, and reacts readily with soft electrophiles like this compound. nih.govresearchgate.net These reactions typically occur via Michael addition, where the nucleophile adds to the β-carbon of the α,β-unsaturated aldehyde. nih.gov This covalent modification of proteins can alter their structure and function, leading to cellular dysfunction. nih.gov For instance, this compound has been shown to react preferentially with lysine and histidine residues in bovine serum albumin. nih.gov

Glutathione (B108866) (GSH), a tripeptide containing a cysteine residue, is a major intracellular antioxidant and plays a crucial role in detoxifying electrophilic compounds. nih.govfrontiersin.org this compound reacts with glutathione, leading to the depletion of its intracellular reserves. nih.govnih.gov This depletion compromises the cell's antioxidant defense system, making it more susceptible to oxidative damage. frontiersin.org Studies have shown that exposure to this compound causes a dose-dependent decrease in intracellular reduced glutathione levels in human bronchial epithelial cells. nih.gov In adult rat lung alveolar cells, the effective concentration (EC50) for 50% intracellular glutathione depletion after a 20-minute exposure to this compound was estimated to be 130 μM. nih.gov The depletion of hepatic glutathione has also been observed in rats following acute intraperitoneal administration of this compound. nih.gov

By depleting glutathione reserves and reacting with other antioxidant molecules, this compound disrupts the cellular redox balance, leading to oxidative stress. nih.govtaylorandfrancis.com Oxidative stress is characterized by an accumulation of reactive oxygen species (ROS), such as superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals. researchgate.netmdpi.com These highly reactive molecules can damage cellular components, including lipids, proteins, and DNA. mdpi.comnih.gov Research has demonstrated that this compound induces an increase in reactive oxygen species in a dose-dependent manner in human bronchial epithelial cells. nih.gov The accumulation of ROS can further propagate cellular damage and contribute to the toxic effects of this compound. taylorandfrancis.comnih.gov

Protein carbonylation is an irreversible form of protein oxidation that involves the introduction of carbonyl groups (aldehydes and ketones) into protein side chains. nih.govmdpi.com This modification can be induced by direct attack of ROS on amino acid residues or by the adduction of reactive aldehydes, like this compound, to proteins. mdpi.comfrontiersin.org Protein carbonylation can lead to a loss of protein function and is often a marker of oxidative stress-induced damage. nih.govembopress.org Carbonylated proteins are often targeted for degradation by the proteasome. mdpi.comembopress.org

This compound can also directly inhibit the activity of various enzymes. This inhibition can occur through the covalent modification of critical amino acid residues in the enzyme's active site. For example, aldehyde dehydrogenases (ALDHs), which are responsible for metabolizing aldehydes, can be inhibited by this compound. This inhibition can lead to the accumulation of toxic aldehydes within the cell. Similarly, cytochrome P450 enzymes, which are involved in the metabolism of a wide range of endogenous and exogenous compounds, can also be targets of this compound-induced inhibition.

Enzyme/Process Effect of this compound Consequence
Glutathione Peroxidase (GPx)InhibitionAccumulation of ROS and disequilibrium of oxidative metabolism. taylorandfrancis.com
Aldehyde Dehydrogenase (ALDH)InhibitionAccumulation of toxic aldehydes.
Cytochrome P450InhibitionAltered metabolism of xenobiotics and endogenous compounds.
General ProteinsCarbonylationLoss of protein function, cellular damage. nih.govmdpi.com

DNA Damage and Repair Mechanisms

In addition to its effects on proteins and cellular redox status, this compound is also a genotoxic agent, capable of reacting with DNA to form various adducts. These adducts can interfere with DNA replication and transcription, leading to mutations and potentially contributing to carcinogenesis.

This compound can react with the nitrogenous bases of DNA, primarily deoxyguanosine (dG), to form a variety of DNA adducts. nih.govresearchgate.net The formation of these adducts is a critical step in the initiation of this compound-induced mutagenesis and carcinogenesis.

Several types of this compound-DNA adducts have been identified:

Michael Addition Products: These are formed through the Michael addition of a nucleophilic site on the DNA base to the β-carbon of this compound. nih.gov

Schiff Base Adducts: The aldehyde group of this compound can react with the exocyclic amino groups of DNA bases to form Schiff bases. nih.gov

Cyclic Propano Adducts: this compound can react with deoxyguanosine to form diastereomeric 1,N2-propanodeoxyguanosine adducts (Cro-dG). researchgate.netacs.org These cyclic adducts have been detected in human tissues, including the liver and lungs. acs.org

Etheno Adducts: While less commonly reported for this compound specifically, α,β-unsaturated aldehydes, in general, can lead to the formation of etheno adducts.

The formation of these various DNA adducts can block DNA synthesis and induce miscoding during replication, leading to mutations such as G→T transversions. acs.org

Type of DNA Adduct Mechanism of Formation Commonly Affected Base
Michael Addition ProductsAddition of a nucleophile to the β-carbon of this compound. nih.govDeoxyguanosine
Schiff Base AdductsReaction of the aldehyde group with an exocyclic amino group. nih.govDeoxyguanosine
Cyclic Propano AdductsReaction with deoxyguanosine to form 1,N2-propanodeoxyguanosine. researchgate.netacs.orgDeoxyguanosine
Etheno AdductsFormation of an exocyclic etheno ring.Deoxyguanosine, Deoxyadenosine, Deoxycytidine

DNA Cross-linking Induction

This compound is a genotoxic agent known to induce DNA lesions, including interstrand cross-links (ICLs), which are highly cytotoxic. nih.gov These cross-links covalently connect the two strands of the DNA double helix, physically preventing the strand separation necessary for fundamental cellular processes. nih.gov The formation of these cross-links is not a direct reaction with this compound itself, but rather a consequence of the initial formation of a primary DNA adduct.

The process begins with the reaction of this compound with deoxyguanosine (dG) to form cyclic 1,N2-propanedeoxyguanosine adducts, such as α-CH3-γ-OH-1,N2-propano-2'-deoxyguanosine. nih.gov In the context of duplex DNA, these primary adducts can undergo a ring-opening reaction, which exposes a reactive aldehyde moiety. nih.govnih.gov This aldehyde can then react with a guanine (B1146940) residue on the opposite DNA strand, particularly within a 5'-CpG-3' sequence, to form an ICL. nih.govacs.org

The efficiency and nature of this cross-linking are highly dependent on the stereochemistry of the initial adduct. Research has shown that the R-α-CH3-γ-OH-PdG adduct is significantly more efficient at forming interstrand cross-links than its S-α-CH3-γ-OH-PdG counterpart. nih.gov Molecular modeling suggests this is because the cross-link formed by the R-diastereomer introduces less distortion into the DNA duplex structure. nih.gov The resulting cross-link exists predominantly as a carbinolamine, with the imine form being a minor species. acs.orgnih.gov

Adduct StereoisomerCross-linking EfficiencyResulting Cross-link Structure
R -α-CH3-γ-OH-PdGMore efficientCarbinolamine
S -α-CH3-γ-OH-PdGLess efficient-

Interaction with DNA Replication and Transcription Processes

The formation of this compound-induced interstrand cross-links (ICLs) represents a major obstacle to cellular metabolism. researchgate.net Fundamental biological processes such as DNA replication and transcription require the temporary separation of the two DNA strands to allow enzymatic machinery access to the nucleotide sequence. nih.gov By covalently locking the strands together, ICLs act as absolute blocks to the progression of DNA and RNA polymerases, thereby inhibiting these essential processes. nih.govresearchgate.net

If left unrepaired, the stalling of replication forks and transcription complexes at the site of an ICL can trigger cellular stress responses, leading to cell cycle arrest and potentially apoptosis. researchgate.net While cells possess complex repair pathways to resolve ICLs, the process is intricate and can sometimes be error-prone. nih.gov In mammalian cells, the repair of this compound-induced ICLs has been shown to be coupled with replication but does not appear to be associated with transcription. nih.govscilit.com This suggests a specialized mechanism for removing these lesions encountered during DNA synthesis to allow for the completion of replication. nih.gov

Modulation of Topoisomerase I-Mediated DNA Cleavage

This compound exerts toxic effects not only by creating DNA adducts but also by interfering with the function of essential nuclear enzymes like topoisomerase I (Top1). nih.govnih.gov Top1 is critical for relieving torsional stress in DNA during replication and transcription by creating transient single-strand breaks. The this compound-derived deoxyguanosine adduct (CrA-PdG) significantly alters the normal cleavage and religation activity of Top1. nih.govnih.govresearchgate.net

Mechanistic studies have revealed several key interactions:

Suppression of Cleavage: The presence of a CrA-PdG adduct on a DNA strand suppresses the ability of Top1 to cleave the DNA at the adduct site. nih.govnih.gov

Induction of New Cleavage Sites: The adduct redirects Top1 activity, inducing both reversible and irreversible DNA cleavage complexes at sites adjacent to the lesion. nih.govnih.govresearchgate.net

DNA-Protein Cross-linking: The ring-opened aldehyde form of the CrA-PdG adduct can form a Schiff base with the Top1 enzyme, creating a covalent DNA-Top1 cross-link. nih.govnih.govoup.com This traps the enzyme on the DNA, forming a stable and potentially cytotoxic lesion.

Inflammatory Responses and Immunomodulation

Activation of Pro-inflammatory Cytokine Pathways

This compound exposure is associated with the induction of inflammatory responses, characterized by the altered production of key signaling molecules known as cytokines. However, studies show that this compound can have a complex, often inhibitory, effect on pro-inflammatory pathways, particularly in immune cells. In studies using rat alveolar macrophages stimulated with lipopolysaccharide (LPS), this compound exposure led to a significant inhibition of the production of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-12 (IL-12). nih.gov

This suppressive effect is linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. nih.gov Conversely, long-term exposure in animal models has been shown to increase the levels of pro-inflammatory cytokines in specific organs. In the kidneys of rats exposed to this compound, levels of Interleukin-6 (IL-6), Interleukin-8 (IL-8), TNF-α, and Interferon-gamma (IFN-γ) were significantly increased, contributing to tissue injury. researchgate.net This indicates that the immunomodulatory effects of this compound can be context-dependent, varying between acute and chronic exposure scenarios and different cell types.

Role of this compound in Immune Cell Function Alteration

This compound significantly alters the function and viability of various immune cells, contributing to immunosuppression. nih.govnih.gov Alveolar macrophages (AMs), which are critical for respiratory host defense, are particularly affected. Exposure to this compound induces apoptosis (programmed cell death) in AMs and impairs their phagocytic activity, which is the process of engulfing pathogens and debris. nih.gov

In addition to direct effects on macrophages, this compound alters the populations and functions of other immune cells. nih.gov It has been shown to inhibit the chemotaxis (directed movement) and adherence of human polymorphonuclear leukocytes (PMLs), which are essential for migrating to sites of infection. nih.gov Intraperitoneal administration in mice resulted in necrosis of the thymus and atrophy of the spleen, both of which are vital organs for immune cell development and function. nih.gov Studies in rats have also observed shifts in T-lymphocyte populations and a decrease in the number of mononuclear phagocytes in bronchoalveolar lavage fluid following this compound instillation. nih.gov

Immune Cell TypeObserved Effect of this compound Exposure
Alveolar MacrophagesInduces apoptosis; Decreases phagocytic activity. nih.gov
Polymorphonuclear LeukocytesInhibits chemotaxis and adherence. nih.gov
T-LymphocytesCauses shifts in subpopulations. nih.gov
Mononuclear PhagocytesDecreases cell numbers in bronchoalveolar lavage fluid. nih.gov

Organ-Specific Toxicological Mechanisms

This compound exhibits toxicity in multiple organs, with mechanisms often involving oxidative stress, inflammation, and direct cellular damage.

Lungs: As a potent respiratory irritant, this compound acts as a deep lung irritant at the level of the bronchioles. nih.govepa.gov One of the key mechanisms of lung injury is the induction of oxidative stress, evidenced by a time-dependent increase in reactive oxygen species (ROS) in human distal lung cells. nih.gov This oxidative stress can lead to edematous acute lung injury. nih.gov Mechanistically, this compound inhibits the activity of the epithelial sodium channel (ENaC), which is crucial for fluid clearance from the alveoli. This inhibition is partly mediated by the phosphorylation of extracellular signal-regulated protein kinases 1 and 2 (ERK1/2). nih.gov Long-term exposure can also decrease the expression of ENaC subunits and damage cell membrane integrity. nih.gov Furthermore, this compound is ciliostatic, meaning it inhibits the movement of cilia in the trachea, which impairs the clearance of mucus and trapped particles from the airways. nih.gov

Liver: Exposure to this compound can cause significant hepatotoxicity, including the formation of neoplastic nodules. nih.govtaylorandfrancis.com A primary mechanism of liver damage is the induction of mitochondrial dysfunction. nih.gov Studies in rats have shown that this compound exposure damages the structure of liver mitochondria, reduces the activity of the electron transport chain, and decreases cellular ATP levels. nih.gov This disruption of mitochondrial energy metabolism interferes with mitochondrial DNA transcription and activates caspase-mediated apoptosis. nih.gov The liver damage is also characterized by increased ROS levels and decreased activity of antioxidant enzymes like superoxide dismutase and glutathione. nih.gov

Mechanisms of Respiratory Tract Irritation and Damage

This compound is a potent irritant to the respiratory tract, with exposure leading to a range of effects from sensory irritation to severe lung injury. nih.govnj.gov The mechanisms underlying this toxicity are multifaceted, involving direct cellular damage, oxidative stress, and inflammatory responses. nih.goviiab.me

Upon inhalation, this compound's high reactivity allows it to readily interact with biological molecules in the respiratory tract lining. iiab.me This reactivity is a key driver of its irritant properties, causing a burning sensation in the nasal passages and upper respiratory tract, lacrimation, coughing, and bronchoconstriction. nih.gov At high concentrations, it can lead to pulmonary edema, a condition characterized by fluid accumulation in the lungs, which can be fatal. nih.goviiab.me

Cellular-level studies have revealed that this compound can induce cytotoxicity and apoptosis in human bronchial epithelial cells. taylorandfrancis.comnih.gov One of the primary mechanisms is the depletion of intracellular glutathione, a critical antioxidant. taylorandfrancis.com This depletion disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress. taylorandfrancis.com

Furthermore, this compound exposure triggers inflammatory pathways. In vitro studies using human or mammalian respiratory tract cells have shown increased secretion of inflammatory cytokines and induction of genes associated with inflammation and oxidative stress. nih.gov The compound has also been shown to have a ciliostatic effect, inhibiting the function of cilia that are essential for clearing mucus and foreign particles from the airways. This impairment of mucociliary clearance can exacerbate the retention of the toxicant and other inhaled particles, contributing to further respiratory damage. mdpi.com

Research has also pointed to the involvement of specific signaling pathways in this compound-induced respiratory toxicity. For instance, it has been found to induce autophagy-mediated cytotoxicity in human bronchial epithelial cells through the modulation of PI3K, AMPK, and MAPK pathways. nih.gov

The table below summarizes key research findings on the mechanisms of this compound-induced respiratory tract irritation and damage.

Experimental ModelKey FindingsReference(s)
Human bronchial epithelial cells (BEAS-2B)Induced caspase-dependent apoptosis by reducing intracellular glutathione and elevating ROS levels. taylorandfrancis.com
Human bronchial epithelial cells (BEAS-2B)Induced autophagy-mediated cytotoxicity via PI3K, AMPK, and MAPK pathways. nih.gov
Human or mammalian respiratory tract cells (in vitro)Caused cytotoxicity, apoptosis, increased cytokine secretion, and induction of genes related to inflammation and oxidative stress. nih.gov
Animal studies (mice and rats)Demonstrated a ciliostatic effect, reducing the respiratory rate.

Hepatic Toxicity Mechanisms (e.g., Altered Liver Cell Foci, Neoplastic Nodules)

This compound exposure has been linked to significant hepatotoxicity, including the development of precancerous lesions and liver cancer. taylorandfrancis.com The mechanisms underlying this toxicity are complex and involve metabolic activation, oxidative stress, and the formation of DNA adducts.

The liver is a primary site of metabolism for foreign compounds, and this compound can be both a metabolite of other carcinogens, such as N-nitrosopyrrolidine, and a direct hepatotoxin. taylorandfrancis.comnih.gov Metabolic processes within the liver can lead to the formation of reactive intermediates that contribute to cellular damage. nih.gov

A key mechanism of this compound-induced liver damage is the induction of oxidative stress. taylorandfrancis.com It can deplete intracellular glutathione levels, leading to an accumulation of reactive oxygen species (ROS). taylorandfrancis.com This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and disrupt normal cellular function. taylorandfrancis.com Mitochondrial dysfunction is another critical factor in this compound-induced liver injury. taylorandfrancis.com As mitochondria are central to energy metabolism, their impairment can lead to a cascade of events culminating in cell death. taylorandfrancis.com

Studies in animal models have demonstrated that oral administration of this compound can lead to the formation of altered liver cell foci and neoplastic nodules, which are considered pre-cancerous lesions. taylorandfrancis.com In some cases, this progresses to hepatocellular carcinoma. taylorandfrancis.com These lesions are characterized by populations of hepatocytes that exhibit altered morphology and growth patterns. mssm.eduresearchgate.netsiemc.it The development of these foci is often associated with chronic inflammation and ongoing cellular regeneration in response to toxic injury.

The table below summarizes key research findings on the mechanisms of this compound-induced hepatic toxicity.

Experimental ModelKey FindingsReference(s)
Rats (oral administration)Induced altered liver cell foci, neoplastic nodule formation, and hepatocellular carcinoma. taylorandfrancis.com
Rat liver microsomesIdentified this compound as a metabolite of N-nitrosopyrrolidine, suggesting a role in its carcinogenicity. nih.gov
Mouse hepatocytesThis compound, formed from crotyl alcohol, caused marked cell killing and glutathione depletion. nih.gov

Cardiac and Renal Dysfunction Pathways (e.g., Angiotensin II-Aldosterone-Brain Natriuretic Peptide Imbalance)

Long-term exposure to this compound has been shown to induce both cardiac and renal dysfunction. nih.gov The underlying mechanisms involve the induction of inflammatory and oxidative damage, leading to an imbalance in key hormonal systems that regulate cardiovascular and renal function. nih.govresearchgate.net

A critical pathway implicated in this compound-induced cardiorenal toxicity is the renin-angiotensin-aldosterone system (RAAS). nih.govresearchgate.net Studies in male Wistar rats have demonstrated that chronic this compound exposure leads to an imbalance in angiotensin II-aldosterone-brain natriuretic peptide (AngII-ALD-BNP) levels. nih.gov Specifically, levels of Angiotensin II and aldosterone (B195564) were found to increase, while levels of brain natriuretic peptide (BNP) decreased. nih.gov

Angiotensin II is a potent vasoconstrictor that can lead to increased blood pressure and stimulate the release of aldosterone. youtube.com Aldosterone, in turn, promotes sodium and water retention by the kidneys, which can further elevate blood pressure and contribute to fluid overload. acc.orgkhanacademy.org The observed increase in AngII and aldosterone following this compound exposure is consistent with the development of cardiac and renal dysfunction. nih.gov

Conversely, BNP is a hormone secreted by the heart in response to stretching of the heart muscle cells, and it typically has protective effects, including promoting vasodilation, natriuresis (sodium excretion), and diuresis (urine production). nih.govmdpi.com The decrease in BNP levels observed with this compound exposure would therefore exacerbate the detrimental effects of increased AngII and aldosterone, contributing to cardiac hemodynamic changes and subsequent renal and cardiac dysfunction. nih.gov

Histological examinations of rats exposed to this compound have revealed focal myocardial necrosis, cardiac fibrosis, renal tubular epithelial cell edema, and renal lymphocyte infiltration, providing physical evidence of the damage to these organs. nih.gov These structural changes are consistent with the biochemical findings of increased oxidative/nitrosative stress and inflammatory reactions. nih.govresearchgate.net

The table below summarizes key research findings on the mechanisms of this compound-induced cardiac and renal dysfunction.

Experimental ModelKey FindingsReference(s)
Male Wistar rats (long-term oral exposure)Caused an imbalance in AngII-ALD-BNP levels (increased AngII and ALD, decreased BNP), leading to oxidative/nitrosative stress, inflammation, and subsequent cardiac and renal dysfunction. nih.govresearchgate.net
Male Wistar rats (histological examination)Showed focal myocardial necrosis, cardiac fibrosis, renal tubular epithelial cell edema, and renal lymphocyte infiltration. nih.gov

Mechanisms of Vascular Injury (e.g., Ion Channel Impairment, Mitochondrial Damage, Autophagy)

Recent studies have shown that this compound can paralyze arteries by impairing their contractility. nih.gov This is achieved, in part, by depressing the function of several types of ion channels in arterial smooth muscle cells, including voltage-gated calcium channels (VGCCs), Ca2+-activated Cl- channels (CaCCs), voltage-gated K+ (Kv) channels, and inward rectifier K+ (Kir) channels. nih.gov These channels are crucial for regulating vascular tone, and their impairment can lead to vasodilation and hypotension. nih.govaginganddisease.org

Mitochondrial damage is another critical mechanism of this compound-induced vascular injury. nih.gov In rat aortic smooth muscle cells, this compound exposure has been shown to reduce the mitochondrial membrane potential, a key indicator of mitochondrial health. nih.gov This mitochondrial dysfunction is linked to an overproduction of reactive oxygen species (ROS), leading to excessive oxidative stress within the vascular cells. nih.gov

Autophagy, a cellular process of self-degradation and recycling of cellular components, is also induced by this compound in vascular cells. nih.govnih.gov While autophagy can be a protective mechanism, excessive or dysregulated autophagy can contribute to cell death. nih.govoup.comoup.com In human endothelial cells, acute exposure to high concentrations of this compound induces autophagy-mediated cell death. nih.gov This process is linked to the activation of the AMP-activated protein kinase (AMPK) and p38 mitogen-activated protein kinase (MAPK) pathways. nih.gov The presence of increased autophagosomes has been observed in both arterial smooth muscle cells and endothelial cells following prolonged exposure to this compound. nih.gov

The table below summarizes key research findings on the mechanisms of this compound-induced vascular injury.

Experimental ModelKey FindingsReference(s)
Rat coronary arteries and aortic smooth muscle cellsImpaired arterial contractility, depressed function of VGCCs, CaCCs, Kv channels, and Kir channels, reduced cell viability, and destroyed arterial histiocytes. nih.gov
Rat aortic smooth muscle cells (A7r5)Elevated intracellular ROS levels, reduced mitochondrial membrane potential, and enhanced autophagy. nih.gov
Human umbilical vein endothelial cells (HUVECs)Induced autophagy-mediated cell death, activated AMPK and p38 MAPK pathways. nih.gov

Reproductive System Toxicity and Testicular Alterations

This compound has been shown to exert toxic effects on the male reproductive system, leading to testicular alterations and impaired fertility. taylorandfrancis.comnih.gov The primary mechanism underlying this toxicity appears to be the induction of oxidative stress, which leads to a cascade of detrimental effects on testicular cells and function. nih.gov

Long-term exposure to this compound in male Wistar rats has been demonstrated to cause a decrease in body weight, testis coefficient, sperm count, and sperm motility. nih.gov At the cellular level, this is accompanied by a significant increase in reactive oxygen species (ROS) and malondialdehyde levels in the testes, which are markers of oxidative stress. nih.gov Concurrently, there is a decrease in the activity of antioxidant enzymes, further exacerbating the oxidative damage. nih.gov

This state of oxidative stress has been directly linked to an increase in testicular cell apoptosis, or programmed cell death. nih.gov The elevated rate of apoptosis contributes to the observed testicular damage and reduction in sperm production. nih.gov Furthermore, this compound exposure has been found to significantly alter testicular enzyme activity and reproductive hormone levels. nih.gov

Studies involving intraperitoneal injections in mice have also shown that this compound can cause damage to male germ cells at all stages of spermatogenesis, leading to a decrease in male fertility. nih.gov These findings highlight the sensitivity of the reproductive system to the toxic effects of this compound.

The table below summarizes key research findings on the mechanisms of this compound-induced reproductive system toxicity.

Experimental ModelKey FindingsReference(s)
Male Wistar rats (long-term oral exposure)Decreased body weight, testis coefficient, sperm count, and motility; increased ROS and malondialdehyde levels; decreased antioxidant enzyme activity; increased testicular cell apoptosis; altered testicular enzyme activity and reproductive hormone levels. nih.gov
Male mice (intraperitoneal injection)Damage to male germ cells at all stages of spermatogenesis and decreased male fertility. nih.gov

Genotoxicity and Mutagenicity Research on Crotonaldehyde

Bacterial Mutagenicity Assays (e.g., Salmonella typhimurium Ames Test)

The mutagenicity of crotonaldehyde (B89634) has been evaluated in various bacterial assay systems, most notably the Salmonella typhimurium Ames test. The results from these studies have sometimes appeared conflicting, with the experimental method playing a crucial role in the outcome.

In the standard plate incorporation Ames test, this compound has been reported to be non-mutagenic in several S. typhimurium strains, including TA98, TA100, TA1535, TA1537, and TA1538, both with and without metabolic activation. industrialchemicals.gov.aunih.gov However, when a liquid preincubation method is used, a different picture emerges. This modified assay has shown that this compound is mutagenic in S. typhimurium strain TA100, both with and without the addition of a metabolic activation system (S9 mix). industrialchemicals.gov.aunih.gov The mutagenic effect in this strain is enhanced with longer preincubation times and higher bacterial cell densities. nih.gov

Further studies using the preincubation method have demonstrated mutagenic activity in other strains as well. For instance, this compound tested positive for mutagenicity in strain TA104 without metabolic activation but was negative in strain TA102. industrialchemicals.gov.au In a liquid suspension method, commercial this compound was found to be mutagenic in S. typhimurium without external metabolic activation. epa.gov The high cellular toxicity of this compound, particularly in standard plate assays with lower bacterial densities, has been suggested as a reason for the contradictory results. epa.govnih.gov

In addition to the Ames test, this compound has been evaluated in other bacterial assays. In the SOS-Chromotest using Escherichia coli PQ37, this compound induced DNA repair functions, indicating a genotoxic effect. industrialchemicals.gov.au A weak positive result was also obtained in an SOS assay with S. typhimurium strain TA1535/pSK1002 without metabolic activation. industrialchemicals.gov.au

Assay TypeTest SystemMetabolic Activation (S9)ResultReference
Plate IncorporationS. typhimurium TA98, TA100, TA1535, TA1537, TA1538With and WithoutNegative industrialchemicals.gov.aunih.gov
Liquid PreincubationS. typhimurium TA100With and WithoutPositive industrialchemicals.gov.aunih.gov
Liquid PreincubationS. typhimurium TA104WithoutPositive industrialchemicals.gov.au
Liquid PreincubationS. typhimurium TA102Not specifiedNegative industrialchemicals.gov.au
Liquid SuspensionS. typhimuriumWithoutPositive epa.gov
SOS-ChromotestE. coli PQ37Not specifiedPositive industrialchemicals.gov.au
SOS AssayS. typhimurium TA1535/pSK1002WithoutWeakly Positive industrialchemicals.gov.au

Mammalian Cell Genotoxicity Assessments

Research has demonstrated that this compound can induce chromosomal damage in mammalian cells. In vitro studies using human primary blood lymphocytes and the human lymphoblastoid cell line Namalva showed that this compound exposure led to a significant, dose-related increase in both structural chromosomal aberrations and sister chromatid exchanges (SCEs). nih.govnih.gov Similarly, positive results for SCEs were observed in Chinese hamster ovary (CHO) cells, both with and without metabolic activation. industrialchemicals.gov.au In vivo studies in mice have also confirmed the clastogenic potential of this compound, showing an increase in chromosomal aberrations in bone marrow and spermatocytes. researchgate.net

This compound has been shown to induce the formation of micronuclei, an indicator of chromosomal damage, in various mammalian cell systems. In vitro, a dose-dependent increase in micronuclei was observed in human blood lymphocytes and Namalva cells. nih.govnih.gov However, these studies also indicated that this compound primarily acts as a clastogen (causing chromosome breakage) rather than an aneugen (causing chromosome loss), as it did not induce centromere-positive micronuclei. nih.govnih.gov In contrast to the in vitro findings, a 90-day in vivo study in mice did not find an increase in micronuclei in erythrocytes following oral administration of commercial this compound. nih.gov

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks. nih.gov Studies utilizing this assay have provided evidence of this compound-induced DNA damage. For instance, in human DNA, this compound was shown to cause DNA crosslinking, which was detected by the Comet assay. nih.gov The assay is a valuable tool for measuring single and double-strand DNA breaks and assessing the extent of damage from genotoxic compounds. scielo.org.mx While specific Comet assay results on this compound are part of broader genotoxicity assessments, the positive findings in other DNA damage assays strongly suggest its capability to cause DNA strand breaks. nih.goviarc.fr

Genotoxicity EndpointTest SystemResultReference
Chromosomal AberrationsHuman Lymphocytes (in vitro)Positive nih.govnih.gov
Chromosomal AberrationsNamalva Cells (in vitro)Positive nih.govnih.gov
Chromosomal AberrationsMouse Bone Marrow & Spermatocytes (in vivo)Positive researchgate.net
Sister Chromatid ExchangeHuman Lymphocytes (in vitro)Positive nih.govnih.gov
Sister Chromatid ExchangeCHO Cells (in vitro)Positive industrialchemicals.gov.au
Micronuclei FormationHuman Lymphocytes (in vitro)Positive nih.govnih.gov
Micronuclei FormationMouse Erythrocytes (in vivo)Negative nih.gov
DNA Crosslinking (Comet Assay)Human DNA (in vitro)Positive nih.gov

In Vitro and In Vivo DNA Adduct Characterization

This compound is a reactive electrophile that can directly bind to DNA, forming various DNA adducts. iarc.fr These adducts are considered to be key mediators of its mutagenic and carcinogenic properties.

The primary target for this compound adduction in DNA is the exocyclic amino group of deoxyguanosine (dG). Two major types of adducts have been extensively characterized:

1,N2-propanodeoxyguanosine (PdG) adducts : These are cyclic adducts formed through a Michael addition of this compound to the N2 of dG, followed by ring closure to the N1 position. acs.orgresearchgate.net This reaction produces a pair of diastereomers, (6S,8S) and (6R,8R)-3-(2'-deoxyribos-1'-yl)-5,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purine-10(3H)one. acs.orgnih.gov These adducts, also referred to as Cro-dG, have been detected in various in vitro and in vivo systems. nih.govacs.org They have been found in calf thymus DNA treated with this compound, as well as in the DNA of multiple tissues of rats exposed to this compound, with the highest levels in the liver, lung, kidney, and large intestine. industrialchemicals.gov.aunih.gov These adducts are considered to be highly stable and promutagenic lesions. nih.gov

N2-(3-hydroxybutylidene)dG : This is a major Schiff base adduct formed from the reaction of this compound with dG. researchgate.netacs.org This adduct is considered quantitatively more significant than the Michael addition adducts in vitro. acs.org It is unstable at the nucleoside level but is stable within the DNA duplex, making it a likely significant DNA lesion in vivo. researchgate.netacs.org Four isomers of N2-(3-hydroxybutylidene)dG have been identified: (R)- and (S)-isomers, each existing as a pair of interconverting (E)- and (Z)-isomers. acs.org

The formation of these DNA adducts has been demonstrated in both in vitro experiments with isolated DNA and in vivo in laboratory animals. industrialchemicals.gov.aunih.gov For instance, topical application of this compound to mouse skin resulted in the formation of cyclic DNA adducts in the dermis. industrialchemicals.gov.au Furthermore, oral administration to rats led to the detection of 1,N2-propanodeoxyguanosine adducts in various tissues. nih.gov The presence of these adducts provides a direct molecular link between this compound exposure and its genotoxic effects.

Quantitative Analysis of Adduct Formation and Persistence

This compound reacts with DNA to form various adducts, with the primary and most studied being the cyclic 1,N²-propanodeoxyguanosine adducts (Cr-dG). iarc.fr These adducts, which exist as a pair of diastereomers ((6S,8S) and (6R,8R)), are formed through the reaction of this compound with the deoxyguanosine (dG) base in DNA. researchgate.net Advanced analytical techniques, such as liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) and ³²P-post-labeling, have enabled the precise quantification of these adducts in both in vitro and in vivo systems. researchgate.netoup.com

Research has demonstrated the formation and persistence of these adducts in various tissues of laboratory animals and humans. nih.gov Studies using Fischer 344 rats exposed to this compound showed dose-dependent adduct formation in several organs, with the highest levels typically detected in the liver, lung, kidney, and large intestine. oup.comnih.gov These DNA adducts have been observed to persist for several weeks after exposure has ceased, indicating their stability. nih.gov In human tissues, Cr-dG adducts have been detected in the lung and liver, with higher frequencies often observed in lung DNA. researchgate.net A sensitive LC-ESI-MS/MS method can quantify Cr-dG adducts at levels as low as 1 adduct per 10⁹ normal nucleosides. researchgate.net

Besides the well-characterized Cr-dG Michael addition products, a second class of this compound-DNA adducts has been identified. researchgate.net These adducts, primarily N²-(3-hydroxybutylidene)dG, are Schiff bases and have been found to be quantitatively more significant than the Michael addition adducts in vitro, accounting for over 90% of certain hydrolysis products. researchgate.net While unstable at the nucleoside level, this Schiff base adduct is stable within the DNA structure, suggesting it is a likely companion to the Cr-dG adducts in human DNA. researchgate.net

The following table summarizes quantitative findings on this compound-DNA adduct levels from selected studies.

Table 1: Quantitative Levels of this compound-DNA Adducts in Various Tissues

Organism/TissueAdduct TypeMeasured LevelAnalytical MethodReference
Human LungCro-dGuoDetected more frequently than in liverLC-ESI-MS/MS researchgate.net
Human LiverCro-dGuoDetected, but less frequently than in lungLC-ESI-MS/MS researchgate.net
Rat Liver (Fischer 344)Crot-dGp3.4 ± 0.5 adducts/10⁸ nucleotides³²P-post-labeling oup.com
Rat Liver (Fischer 344)Crot-dGp6.2 ± 0.2 adducts/10⁸ nucleotides³²P-post-labeling oup.com
Calf Thymus DNA (in vitro)Crot-dGp4.8 adducts/10⁶ nucleotides³²P-post-labeling oup.com

Biological Significance of Promutagenic Lesions

The formation of DNA adducts by this compound is of significant biological concern because they are not benign chemical modifications; they are promutagenic lesions. nih.govaimspress.com This means that if the adducts are not removed by DNA repair mechanisms before the cell undergoes DNA replication, they can cause errors in the replication process, leading to permanent mutations in the genetic code. acs.org

The cyclic propano adducts (Cr-dG) associated with this compound exposure are considered highly stable lesions that are particularly potent in inducing mutations. nih.govornl.gov Site-specific mutagenesis studies, where a single this compound-derived adduct is placed into a DNA vector and replicated in mammalian cells (such as COS-7 cells), have provided direct evidence of their mutagenic potential. acs.orgepa.gov These studies reveal that the presence of a Cr-dG adduct can stall DNA synthesis and, when bypassed by DNA polymerases, frequently leads to the misincorporation of nucleotides opposite the lesion. acs.org

The predominant type of mutation observed is a G→T transversion, although G→A transitions and G→C transversions also occur. acs.org The mutagenic potential of the two different diastereomers of the Cr-dG adduct has been evaluated, showing that both are mutagenic, with miscoding frequencies ranging from approximately 5% to 10% in mammalian cell systems. acs.org This mutagenic activity is believed to be a critical factor in the mechanism by which this compound acts as a carcinogen, particularly in the liver, where it induces tumors in rodents. nih.govacs.orgresearchgate.net

The following table summarizes findings on the mutagenic properties of this compound-derived adducts.

Table 2: Mutagenic Properties of this compound-dG Adducts in COS-7 Cells

Adduct DiastereomerReplication SystemObserved Mutagenicity/Miscoding FrequencyPredominant Mutation TypeReference
(6R,8R)-crotonaldehyde adductSingle-stranded vector~5%G→T transversions acs.org
(6S,8S)-crotonaldehyde adductSingle-stranded vector~6%G→T transversions acs.org
(6R,8R)-crotonaldehyde adductDouble-stranded vector~5%G→T transversions, G→A transitions acs.org
(6S,8S)-crotonaldehyde adductDouble-stranded vector~10%G→T transversions, G→C transversions acs.org

DNA Repair Pathway Involvement in Response to this compound Damage

To maintain genomic integrity, cells have evolved sophisticated DNA repair mechanisms to recognize and remove lesions such as those formed by this compound. The primary adducts are bulky, helix-distorting lesions, which are substrates for specific repair pathways. Furthermore, more complex damage like interstrand cross-links (ICLs), which can also be formed by this compound, requires the coordinated action of multiple repair systems. nih.gov The two major pathways implicated in repairing this compound-induced DNA damage are Nucleotide Excision Repair (NER) and Homologous Recombination (HR). researchgate.net

Nucleotide Excision Repair (NER) Mechanisms

The Nucleotide Excision Repair (NER) pathway is a versatile system responsible for removing a wide variety of bulky DNA lesions that distort the DNA double helix, including the Cr-dG adducts. acs.orgresearchgate.net Studies have shown that enal-induced 1,N²-dG lesions are repaired by the NER pathway in both bacterial and mammalian cells. acs.org Evidence from cells deficient in NER components confirms its central role; for instance, NER-deficient XPA cells accumulate significantly more acrolein-derived adducts (structurally similar to this compound adducts) and are more sensitive to their effects compared to NER-proficient cells. nih.gov

The NER pathway operates through two distinct sub-pathways for damage recognition:

Global Genomic NER (GG-NER): This pathway constantly scans the entire genome for DNA abnormalities. wikipedia.orgvermeulenlab.com Damage recognition is primarily initiated by the XPC protein complex, which detects the helix distortion caused by the adduct. wikipedia.org

Transcription-Coupled NER (TC-NER): This pathway specifically repairs lesions on the transcribed strand of active genes. wikipedia.orgvermeulenlab.com It is initiated when a stalled RNA polymerase, blocked by the DNA adduct, acts as a damage signal. wikipedia.org

Following recognition by either sub-pathway, the core NER machinery is recruited. This involves the TFIIH complex, which unwinds the DNA around the lesion, followed by the endonucleases XPG and ERCC1-XPF, which excise a short, single-stranded DNA segment containing the adduct. vermeulenlab.comgreberlab.org The resulting gap is then filled by DNA polymerases, and the strand is sealed by DNA ligase, restoring the original DNA sequence. greberlab.org

Homologous Recombination Processes

While NER is efficient at removing single base adducts, the repair of more complex lesions like DNA-protein cross-links (DPCs) and interstrand cross-links (ICLs) often involves Homologous Recombination (HR). nih.govfrontiersin.org this compound is known to form such complex lesions. nih.gov The HR pathway is a high-fidelity mechanism that primarily operates during the S and G2 phases of the cell cycle, using an undamaged sister chromatid as a template to accurately repair the damage, particularly double-strand breaks (DSBs). nih.gov

The involvement of HR in repairing aldehyde-induced damage is well-established. researchgate.netnih.gov For ICLs, repair can be initiated by NER components that "unhook" the cross-link from one strand, but the resulting structure, which can include a DSB, requires HR for complete and accurate repair. nih.gov Similarly, when a DNA replication fork stalls or collapses upon encountering a this compound adduct, a DSB can be formed, necessitating HR for fork restart and repair. frontiersin.orgnih.gov Studies on the related compound acetaldehyde (B116499) have demonstrated that cells deficient in HR proteins (such as RAD54) are hypersensitive to aldehyde-induced damage, highlighting the critical role of this pathway. figshare.comresearchgate.net The interplay between HR and other pathways, such as the Fanconi Anemia (FA) pathway, is also crucial for processing aldehyde-induced DNA damage and maintaining genome stability. nih.gov

Carcinogenicity Assessments and Epidemiological Investigations

Animal Carcinogenicity Bioassays

The carcinogenic potential of crotonaldehyde (B89634) following oral administration has been evaluated in animal studies, primarily in rats. A key chronic study involved the administration of the trans-isomer of this compound to male Fischer 344 (F344) rats in their drinking water for 113 weeks. industrialchemicals.gov.au This study revealed the liver as a primary target organ for neoplastic effects.

Rats exposed to a low dose of this compound exhibited a statistically significant increase in the incidence of hepatic neoplastic nodules and altered liver-cell foci, which are considered preneoplastic lesions. nih.govnih.gov Specifically, the incidence of neoplastic nodules was significantly elevated in the low-dose group (9 out of 27 rats) compared to the control group (0 out of 23 rats). nih.gov However, this effect was not observed in the high-dose group (1 out of 23 rats). nih.gov Two of the rats in the low-dose group with neoplastic nodules also developed hepatocellular carcinomas. nih.gov

The incidence of enzyme-altered liver foci, precursors to neoplasms, was significantly increased in both the low-dose (23 out of 27 rats) and high-dose (13 out of 23 rats) groups compared to controls (1 out of 23 rats). industrialchemicals.gov.aunih.gov The reduced incidence of both preneoplastic and neoplastic lesions at the higher dose was suggested to be linked to increased cytotoxicity. aacrjournals.org At the high dose, moderate to severe non-neoplastic liver damage, including fatty metamorphosis, focal necrosis, fibrosis, and cholestasis, was observed. industrialchemicals.gov.auornl.gov It has been suggested that this compound is a less potent hepatic carcinogen than N-nitrosopyrrolidine. mhlw.go.jp

Besides the liver, the forestomach has also been identified as a target organ. Lesions in the forestomach were reported in rats at certain dose levels, though detailed data from a full study are limited. industrialchemicals.gov.au The forestomach is a known target for non-neoplastic toxicity in rodents following gavage exposure to this compound, which is likely due to the compound's irritant properties. nih.govornl.gov

Table 1: Incidence of Liver Lesions in Male F344 Rats Exposed to this compound in Drinking Water for 113 Weeks

Lesion TypeControl Group IncidenceLow-Dose Group IncidenceHigh-Dose Group Incidence
Neoplastic Nodules 0/239/271/23
Hepatocellular Carcinomas 0/232/270/23
Altered Liver Foci 1/2323/2713/23

Data sourced from Chung et al., 1986, as reported in supporting documentation. nih.gov

Based on findings from animal studies, various agencies have classified the carcinogenic potential of this compound. The American Conference of Governmental Industrial Hygienists (ACGIH) has assigned this compound the classification A3, confirming it as an "Animal Carcinogen". mhlw.go.jp This designation is supported by the induction of neoplastic liver lesions and hepatocellular carcinomas in rats. mhlw.go.jp

The International Agency for Research on Cancer (IARC) has also evaluated this compound. Initially, it was placed in Group 3, "Not classifiable as to its carcinogenicity to humans," due to what was considered inadequate evidence in both humans and animals at the time. industrialchemicals.gov.aunih.goviarc.fr However, a more recent evaluation in 2020 upgraded its classification to Group 2B, "Possibly carcinogenic to humans". who.intresearchgate.net This change was based on strong mechanistic evidence, even though the evidence for carcinogenicity in experimental animals was still considered limited and the evidence in humans was deemed inadequate. who.int

Human Epidemiological Studies and Cancer Risk Association

Evidence for this compound's carcinogenicity in humans is limited, with few epidemiological studies directly investigating its role in cancer risk.

A limited number of studies have examined cancer risk in workers occupationally exposed to this compound. An early study from 1975 investigated cancer frequency in an aldehyde factory where workers were exposed to this compound. iarc.friarc.fr The author of the study suspected a potential excess cancer risk among the employees based on crude comparisons with national figures. iarc.fr However, the data were considered too sparse to be conclusive, and a significant confounding factor was the concurrent exposure to other aldehydes, such as acetaldehyde (B116499) and butyraldehyde, making it impossible to attribute the risk solely to this compound. iarc.frtexas.gov

The assessment of cancer risk from this compound has been advanced by the use of biomarkers, which can indicate exposure and potential biological effects.

This compound is known to be genotoxic and can directly bind to DNA, forming DNA adducts. aacrjournals.org The primary adducts formed are exocyclic 1,N²-propanodeoxyguanosine adducts, which are considered promutagenic lesions that may underlie the compound's mutagenicity and subsequent tumor formation. nih.govaacrjournals.org These DNA adducts have been detected in multiple tissues of F344 rats following oral exposure, with the highest levels found in the liver, lung, and kidneys. nih.gov The formation of these adducts is considered a key mechanism for its carcinogenic activity. researchgate.net

In human studies, exposure is often assessed by measuring urinary metabolites. The mercapturic acid metabolite, 3-hydroxy-1-methylpropyl mercapturic acid (HMPMA), is a well-established and quantifiable biomarker of this compound exposure. amegroups.org The nested case-control studies of lung and colorectal cancer utilized urinary HMPMA levels to estimate individual exposure. iarc.fr

One study investigating biomarkers and lung cancer risk in smokers found that while urinary mercapturic acid metabolites for this compound and other toxicants were associated with lung cancer, they were not independent risk predictors after adjusting for biomarkers of nicotine (B1678760) and polycyclic aromatic hydrocarbon (PAH) exposure. oup.com This suggests that in a population like smokers with multiple chemical exposures, isolating the specific risk from this compound is complex. oup.com

International Agency for Research on Cancer (IARC) and Environmental Protection Agency (EPA) Classifications and Rationale

The carcinogenicity of this compound has been assessed by major international and national health agencies, including the International Agency for Research on Cancer (IARC) and the United States Environmental Protection Agency (EPA). Their classifications are based on reviews of available human, animal, and mechanistic studies.

In November 2020, the IARC Monograph Working Group re-evaluated this compound and classified it as possibly carcinogenic to humans (Group 2B) . chemycal.comwho.intwho.int This was an update from its previous 1995 classification of Group 3 ("not classifiable as to its carcinogenicity to humans"). who.intnih.govindustrialchemicals.gov.au The re-evaluation was prompted by the availability of new mechanistic evidence. who.int

The rationale for the Group 2B classification was based on strong mechanistic evidence, despite the evidence for carcinogenicity in humans being deemed inadequate and the evidence in experimental animals being considered limited. who.int IARC's review concluded that there is strong evidence for this compound exhibiting several key characteristics of carcinogens. who.int The compound is known to be electrophilic and genotoxic, and it has been shown to induce oxidative stress and chronic inflammation in studies using human primary cells and various experimental systems. who.int

Carcinogenicity Classifications for this compound

AgencyClassificationRationale/Remarks
International Agency for Research on Cancer (IARC) Group 2B: Possibly carcinogenic to humansBased on strong mechanistic evidence (genotoxicity, oxidative stress, inflammation). Evidence in humans is inadequate and in animals is limited. chemycal.comwho.int
U.S. Environmental Protection Agency (EPA) Group C: Possible human carcinogenBased on an increased incidence of liver tumors in male rats. Supported by genotoxicity data. Human data is lacking. nih.govepa.govepa.gov

Detailed Research Findings

Epidemiological evidence concerning this compound exposure and cancer in humans is sparse and has limitations. nih.gov

A 1975 cohort study by Bittersohl investigated cancer incidence among 220 workers in an aldehyde factory. nih.gov The study identified nine cancer cases, five of which were squamous cell lung carcinomas. nih.gov However, the study's exposure assessment methods were not well-defined. iarc.fr

Three nested case-control studies have also been conducted. nih.gov One of these, an untargeted adductomics study, analyzed serum samples and found that this compound-related adducts were present at higher levels in individuals with colorectal cancer compared to control subjects. iarc.fr

The primary animal study underpinning the EPA's classification was a long-term cancer bioassay conducted by Chung et al. in 1986.

In this study, male Fischer 344 rats were given this compound in their drinking water for 113 weeks. The results showed a statistically significant increase in the incidence of hepatocellular carcinomas and hepatic neoplastic nodules (combined) in the treated animals compared to the control group. industrialchemicals.gov.auaacrjournals.org

Mechanistic studies have been crucial to the IARC's Group 2B classification, demonstrating that this compound has multiple carcinogenic characteristics. It is genotoxic, mutagenic, and forms exocyclic 1,N²-propanodeoxyguanosine adducts, which are considered its main DNA adducts. aacrjournals.org These adducts are known to be promutagenic and can lead to significant DNA lesions. aacrjournals.org

Summary of Key Research Findings

Study TypeSubjectKey FindingsReference
Epidemiological (Cohort) Workers in an aldehyde factoryObserved nine cancer cases, including five lung carcinomas, in a cohort of 220 workers. nih.gov
Epidemiological (Case-Control) Humans (colorectal cancer)Found higher levels of this compound-related serum adducts in cancer cases versus controls. iarc.fr
Animal Bioassay (Oral) Male F344 RatsIncreased incidence of combined hepatocellular carcinomas and hepatic neoplastic nodules after 113 weeks of exposure via drinking water. industrialchemicals.gov.auaacrjournals.org
Mechanistic Studies In vitro / In vivoDemonstrated that this compound is genotoxic, mutagenic, induces oxidative stress, and forms promutagenic DNA adducts. who.intaacrjournals.org

Biological Metabolism and Pharmacokinetics of Crotonaldehyde

Enzymatic Biotransformation Pathways

The metabolism of crotonaldehyde (B89634) is a critical process in mitigating its toxicity. Key enzymatic reactions involved are oxidation by aldehyde dehydrogenases and conjugation with glutathione (B108866), catalyzed by glutathione S-transferases. Furthermore, this compound can be formed endogenously through the bioactivation of precursor molecules.

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for the NAD(P)⁺-dependent oxidation of a wide array of endogenous and exogenous aldehydes to their corresponding carboxylic acids. researchgate.net This conversion is a crucial detoxification step, as the resulting carboxylic acids are generally less reactive and more easily excreted.

While this compound is a substrate for ALDH, its rate of oxidation is significantly lower compared to other aldehydes like acetaldehyde (B116499). Studies with rat liver mitochondrial fractions have shown that this compound is oxidized at only 10 to 15% of the rate of acetaldehyde. nih.gov Despite being a poor substrate, this compound acts as a potent competitive inhibitor of mitochondrial ALDH, with a Ki value of approximately 5 to 20 μM. nih.gov This inhibition can lead to the accumulation of other toxic aldehydes, such as acetaldehyde derived from ethanol (B145695) metabolism. nih.gov The ALDH superfamily is extensive, with 20 functional genes in humans, and these enzymes are found in various subcellular locations, including the cytosol, mitochondria, and nucleus. researchgate.net Yeast aldehyde dehydrogenase has also been shown to be inhibited by this compound. sigmaaldrich.com

Glutathione S-transferases (GSTs) are a family of enzymes that play a pivotal role in cellular detoxification by catalyzing the conjugation of electrophilic compounds with glutathione (GSH). oup.comwur.nl this compound, being a reactive α,β-unsaturated aldehyde, readily undergoes this conjugation. plos.org The reaction can occur both non-enzymatically and be catalyzed by GSTs. plos.orgplos.org

The catalytic efficiencies of different human GSTP1-1 isoforms in the conjugation of this compound have been studied. nih.gov While there are statistically significant differences in the catalytic efficiencies of these isoforms towards acrolein, the differences are not as pronounced for this compound. nih.gov Specifically, the k(cat)/K(m) values for the hGSTP1-1 isoforms IA, IV, VA, and VV toward this compound were 16 ± 2, 12 ± 1, 17 ± 2, and 12 ± 2 mM⁻¹s⁻¹, respectively, which are not statistically significantly different from each other. nih.gov In some cellular systems, this compound has been observed to cause moderate inhibition of GST activity and depletion of GSH. nih.gov

This compound can be formed endogenously through the oxidative bioactivation of precursor molecules. A key example is the conversion of crotyl alcohol to this compound. mmsl.czacs.org This process is analogous to the bioactivation of allyl alcohol to the highly toxic acrolein. acs.org

The oxidation of crotyl alcohol is mediated by alcohol dehydrogenase (ADH). acs.orgresearchgate.net Kinetic studies have demonstrated that equine liver ADH readily oxidizes crotyl alcohol, with this compound being the primary product. acs.org In mouse hepatocytes, exposure to crotyl alcohol leads to significant cytotoxicity and glutathione depletion, effects that are mitigated by the ADH inhibitor 4-methylpyrazole, confirming that the toxicity is mediated by its oxidation product, this compound. acs.org

Metabolite Identification and Characterization

The metabolism of this compound results in the formation of various conjugation products that can be identified and quantified in biological fluids, serving as biomarkers of exposure.

Following conjugation with glutathione, the resulting this compound-GSH conjugate is further metabolized through the mercapturic acid pathway. This pathway involves sequential enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues, followed by N-acetylation of the remaining cysteine conjugate. The final product, a mercapturic acid, is then excreted in the urine. plos.orgplos.org

The primary mercapturic acid metabolite of this compound is 3-hydroxy-1-methylpropylmercapturic acid (HMPMA). plos.orgplos.orgcoresta.org HMPMA is a validated biomarker for this compound exposure and has been quantified in the urine of individuals exposed to sources such as cigarette smoke and cooking fumes. plos.orgplos.orgtaylorandfrancis.com Recent analytical advancements have allowed for the separation of HMPMA into its isomers, distinguishing it from mercapturic acids derived from methacrolein (B123484) and methyl vinyl ketone. acs.org

Besides the well-characterized mercapturic acid metabolites, this compound can form conjugates with other biological macromolecules, most notably proteins. The reaction of this compound with proteins, such as bovine serum albumin (BSA), has been used as a model to study protein modification. moleculardepot.comabbexa.comaatbio.com These adducts can serve as potential biomarkers of exposure and may contribute to the toxic effects of this compound. aatbio.com The formation of these conjugates is a result of the electrophilic nature of this compound reacting with nucleophilic sites on proteins. moleculardepot.com

Interactive Data Tables

Catalytic Efficiencies of hGSTP1-1 Isoforms towards this compound

hGSTP1-1 Isoformk(cat)/K(m) (mM⁻¹s⁻¹)
IA (I104, A113)16 ± 2
IV (I104, V113)12 ± 1
VA (V104, A113)17 ± 2
VV (V104, V113)12 ± 2

Data sourced from a study on the catalytic efficiencies of allelic variants of human glutathione S-transferase Pi. nih.gov

Aldehyde-Oxidizing Activities in Aromatoleum aromaticum Extracts

SubstrateRelative Activity (%) with BenzylviologenRelative Activity (%) with NADRelative Activity (%) with NADP
Acetaldehyde52200
Benzaldehyde1442925
This compound621415
Phenylacetaldehyde100100100

Data from a study on anaerobic phenylalanine metabolism in Aromatoleum aromaticum. asm.org

In Vitro and In Vivo Metabolic Models

The metabolism of this compound has been investigated using a variety of model systems, both in vitro and in vivo, to elucidate the pathways of its biotransformation. These models have been instrumental in identifying the key enzymes and metabolic products involved.

Major metabolic pathways for this compound include oxidation, reduction, and conjugation with glutathione. nih.gov Aldehyde dehydrogenases (ALDH) catalyze the oxidation of this compound to crotonic acid, while aldo-keto reductases are responsible for its reduction to crotyl alcohol. nih.gov

One of the most significant detoxification pathways for this compound is its conjugation with glutathione (GSH). iarc.frwur.nl This reaction, which can occur both spontaneously and enzymatically, is catalyzed by glutathione S-transferases (GSTs). iarc.frwur.nl The resulting glutathione adducts are further metabolized to mercapturic acids, which are then excreted in the urine. nih.goviarc.fr The primary urinary metabolites identified are 3-hydroxy-1-methylpropylmercapturic acid (HMPMA) and 2-carboxy-1-methylethylmercapturic acid (CMEMA). nih.govplos.org

In vivo studies in rats have demonstrated that following administration, this compound is eliminated primarily through the urine as mercapturates and in the breath as carbon dioxide. nih.gov Studies using rat liver preparations have shown that this compound can inhibit the activity of enzymes like cytochrome P450 and aldehyde dehydrogenase. mhlw.go.jpcdc.gov

The table below summarizes the key enzymes involved in this compound metabolism and their respective reactions.

Enzyme FamilySpecific Enzyme(s)Metabolic Reaction
Aldehyde Dehydrogenases (ALDH)ALDHOxidation to Crotonic Acid
Aldo-Keto ReductasesAKRReduction to Crotyl Alcohol
Glutathione S-Transferases (GSTs)GSTP1-1, GSTM1-1, GSTA1-1Conjugation with Glutathione

Data sourced from multiple studies. nih.goviarc.frplos.org

Implications of Metabolism for Toxicity and Carcinogenicity

The metabolism of this compound plays a dual role in its toxicological profile. While some metabolic pathways lead to detoxification, others can result in the formation of reactive intermediates that contribute to its toxicity and carcinogenicity.

This compound is a potent electrophile that can react with cellular macromolecules, including DNA. nih.gov It is known to form various DNA adducts, which are implicated in its mutagenic and carcinogenic effects. nih.govaacrjournals.orgnih.gov The formation of these adducts is a critical event in the initiation of carcinogenesis.

One of the major types of DNA adducts formed by this compound are cyclic 1,N2-propanodeoxyguanosine adducts. iarc.fraacrjournals.org These adducts are formed through a Michael addition reaction, followed by cyclization. aacrjournals.orgacs.org Specifically, two diastereoisomeric forms of α-methyl-γ-hydroxy-1,N2-propano-2′-deoxyguanosine have been identified in vivo. nih.gov These adducts have been detected in various human tissues, including the liver, peripheral blood, and placenta, with higher levels observed in smokers. nih.gov

Another significant adduction pathway involves the formation of a Schiff base, N2-(3-hydroxybutylidene)dG, from the reaction of 3-hydroxybutanal (formed by the hydration of this compound) with deoxyguanosine. nih.govresearchgate.net

The balance between the detoxification pathways, such as glutathione conjugation, and the activation pathways leading to DNA adduct formation is crucial in determining the ultimate toxic outcome. Depletion of cellular glutathione, for instance, can enhance the toxicity of this compound by increasing the availability of the aldehyde to interact with other critical cellular targets. mhlw.go.jptaylorandfrancis.com In vitro studies have shown that this compound can reduce intracellular glutathione levels, leading to oxidative stress. taylorandfrancis.com

The carcinogenicity of this compound is linked to its ability to induce DNA damage and form DNA-protein crosslinks. mhlw.go.jpnih.gov Studies in rats have shown that oral administration of this compound can lead to the formation of altered liver cell foci, neoplastic nodules, and hepatocellular carcinomas. taylorandfrancis.com The formation of DNA adducts in the liver of rats following oral exposure to this compound has been documented, with the highest levels observed in this organ. ornl.gov

The table below lists some of the key DNA adducts formed from this compound and their significance.

Adduct NamePrecursor(s)Significance
α-methyl-γ-hydroxy-1,N2-propano-2′-deoxyguanosine (diastereomers)This compoundMutagenic and carcinogenic; detected in human tissues. nih.govresearchgate.net
N2-(3-hydroxybutylidene)dG3-Hydroxybutanal (from this compound hydration)Major DNA adduct formed via a Schiff base intermediate. nih.govresearchgate.net
Cyclic 1,N2-propanodeoxyguanosine adductsThis compoundResult from Michael addition and cyclization, leading to potential mutations. iarc.fraacrjournals.org

Information compiled from various research articles.

Ecotoxicological Investigations and Environmental Fate of Crotonaldehyde

Aquatic Ecotoxicity Studies

Crotonaldehyde (B89634) exhibits significant toxicity to aquatic organisms. This section details the findings from various studies on its effects on freshwater invertebrates and fish.

Short-Term Toxicity to Freshwater Invertebrates (e.g., Daphnia magna, Gammarus fasciatus)

Studies on the short-term effects of this compound on freshwater invertebrates have established its high toxicity. For the water flea, Daphnia magna, the 48-hour median effective concentration (EC50) for immobilization has been reported as 2 mg/L. sigmaaldrich.comchemos.defishersci.comthermofisher.com Another study found a 48-hour EC50 of 0.995 mg/L for swimming inhibition in Daphnia magna. env.go.jp A 24-hour EC50 for behavioral equilibrium was determined to be 3.9 mg/L. chemicalbook.com One safety data sheet reported an EC50 of 0.48 mg/L for immobilization in Daphnia magna over a 48-hour static test. sigmaaldrich.com

For the freshwater amphipod, Gammarus fasciatus, a 96-hour median lethal concentration (LC50) for mortality was determined to be 2.6 mg/L, with a no-observed-effect concentration (NOEC) of 1.1 mg/L. who.int

Interactive Data Table: Short-Term Toxicity of this compound to Freshwater Invertebrates

SpeciesEndpointDurationConcentration (mg/L)Reference
Daphnia magnaEC50 (Immobilization)48 h2 sigmaaldrich.comchemos.defishersci.comthermofisher.com
Daphnia magnaEC50 (Swimming Inhibition)48 h0.995 env.go.jp
Daphnia magnaEC50 (Behavioral Equilibrium)24 h3.9 chemicalbook.com
Daphnia magnaEC50 (Immobilization)48 h0.48 sigmaaldrich.com
Gammarus fasciatusLC50 (Mortality)96 h2.6 who.int
Gammarus fasciatusNOEC96 h1.1 who.int

Effects on Aquatic Organisms (e.g., Fish)

This compound is also very toxic to fish. The 96-hour LC50 values vary depending on the fish species and test conditions. For rainbow trout (Oncorhynchus mykiss), a 96-hour LC50 of 0.65 mg/L has been reported. sigmaaldrich.comfishersci.comthermofisher.comgodavaribiorefineries.com For the bluegill sunfish (Lepomis macrochirus), a 96-hour static bioassay showed an LC50 of 3.5 mg/L. fishersci.comchemicalbook.comabdurrahmanince.netfishersci.com In studies with the fathead minnow (Pimephales promelas), the 96-hour LC50 was found to be 0.84 mg/L in a flow-through test and 2.8 mg/L in a static test. fishersci.comthermofisher.comepa.gov For the medaka (Oryzias latipes), a 96-hour LC50 of 72 µg/L (0.072 mg/L) was obtained. env.go.jp

Interactive Data Table: Acute Toxicity of this compound to Fish

SpeciesEndpointDurationConcentration (mg/L)Test ConditionReference
Oncorhynchus mykiss (Rainbow Trout)LC5096 h0.65Flow-through sigmaaldrich.comfishersci.comthermofisher.comgodavaribiorefineries.com
Lepomis macrochirus (Bluegill Sunfish)LC5096 h3.5Static fishersci.comchemicalbook.comabdurrahmanince.netfishersci.com
Pimephales promelas (Fathead Minnow)LC5096 h0.84Flow-through fishersci.comthermofisher.com
Pimephales promelas (Fathead Minnow)LC5090 h2.8Static epa.gov
Oryzias latipes (Medaka)LC5096 h0.072- env.go.jp

Atmospheric Fate and Degradation Processes

Once released into the atmosphere, this compound exists predominantly in the vapor phase and is subject to several degradation processes. nih.gov

Photo-oxidation and Reaction with Atmospheric Species

The primary atmospheric loss process for this compound is its reaction with photochemically-produced hydroxyl (OH) radicals. researchgate.net The estimated half-life for this reaction is approximately 11 hours. nih.gov The reaction with OH radicals can proceed through two main pathways: abstraction of the aldehydic hydrogen atom and addition to the carbon-carbon double bond. researchgate.netacs.org Studies suggest that about 50% of the reaction proceeds via abstraction of the aldehydic hydrogen, with the other half occurring through addition to the double bond. researchgate.net Major products from the OH-initiated oxidation of this compound include carbon monoxide (CO), carbon dioxide (CO2), acetaldehyde (B116499), and glyoxal (B1671930). acs.orgresearchgate.net

Direct photolysis by sunlight may also contribute to its degradation, as this compound absorbs light at wavelengths greater than 290 nm. nih.gov However, the effective quantum yields for photolysis are considered low. researchgate.net

Ozonolysis Degradation Pathways

This compound also undergoes degradation in the atmosphere through reaction with ozone (O3), although this process is slower, with an estimated half-life of 15.5 days. nih.gov The ozonolysis reaction begins with the addition of ozone to the C=C double bond, forming an unstable primary ozonide. chemrxiv.orgrsc.orgresearchgate.net This intermediate rapidly decomposes into two sets of fragments: acetaldehyde and glyoxal oxide (a Criegee intermediate), or glyoxal and acetaldehyde oxide (another Criegee intermediate). chemrxiv.orgrsc.org These Criegee intermediates are highly reactive and participate in further atmospheric reactions. Theoretical studies suggest that ozonolysis can effectively reduce the toxicity of this compound. researchgate.netnih.gov

Soil and Water Environmental Dynamics

When released to soil, this compound is expected to have very high mobility based on an estimated Koc value of 2. nih.gov This low adsorption potential means it is not likely to bind to soil particles and can potentially leach into groundwater. cdc.gov Volatilization from both moist and dry soil surfaces is an expected fate process. nih.gov

In water, this compound is not expected to adsorb to suspended solids and sediment. nih.govchemicalbook.com It is soluble in water, and volatilization from water surfaces is anticipated, with estimated half-lives of 40 hours for a model river and 15 days for a model lake. nih.govcdc.gov Biodegradation is a significant environmental fate process in both soil and water. nih.gov Studies have shown that this compound can be degraded by bacteria, particularly under anaerobic conditions. chemicalbook.comdoi.org One study indicated that 73% of the theoretical biochemical oxygen demand (BOD) was reached in 4 weeks, suggesting that biodegradation is an important removal mechanism. nih.gov

Microbial Degradation in Soil and Water

This compound is subject to breakdown by microorganisms naturally present in soil and water environments. cdc.govcdc.gov The process of biodegradation is a key mechanism in the removal of organic pollutants from contaminated sites, wherein microorganisms utilize the substances for their metabolic processes. nih.gov Bacteria, in particular, play a major role in the degradation of chemical compounds. academicjournals.orgresearchgate.net

In aquatic environments, this compound's breakdown is facilitated by bacteria. cdc.govcdc.gov It is soluble in water, which allows for this microbial action to occur. cdc.govcdc.govnih.gov Besides microbial degradation, it can also be broken down through reactions with substances found in sunlit surface waters and can evaporate from the water. cdc.govcdc.gov The biological oxygen demand (BOD), a measure of the amount of dissolved oxygen needed by aerobic biological organisms to break down organic material, has been recorded for this compound.

In soil, this compound can also be degraded by commonly found bacteria. cdc.govcdc.gov The ability of soil microbiota to degrade pesticides and other chemicals can develop rapidly, especially in soils that have been previously exposed. academicjournals.org For some of these microorganisms, chemicals like this compound can serve as a source of carbon and electrons. academicjournals.org

Below is a table summarizing the microbial degradation potential of this compound in different environments.

EnvironmentDegradation PotentialKey Factors
Soil Subject to degradation by common soil bacteria. cdc.govcdc.govPresence of adapted microbial populations. academicjournals.org
Water Can be degraded by bacteria. cdc.govcdc.govWater solubility, presence of sunlight, and microbial activity. cdc.govcdc.gov

Mobility and Potential for Groundwater Contamination

The mobility of a chemical in soil is a critical factor in determining its potential to contaminate groundwater. mdpi.comccme.ca this compound is described as a highly mobile liquid that does not adhere well to soil surfaces. cdc.govcdc.gov This characteristic has significant implications for its environmental fate.

When released into the soil, its high mobility allows it to travel down through the soil profile. cdc.govcdc.gov This downward movement means that if it is released to soil, it can potentially reach and contaminate groundwater. cdc.govcdc.gov The potential for groundwater contamination is a primary concern for mobile chemicals, as groundwater is a critical resource. www.wa.gov.auhawaii.gov

The table below outlines the properties of this compound related to its environmental mobility.

PropertyDescriptionImplication
Soil Adhesion Does not stick to soil surfaces. cdc.govcdc.govFacilitates rapid movement through the soil.
Mobility Highly mobile liquid. cdc.govcdc.govHigh potential to travel below the soil surface. cdc.govcdc.gov
Groundwater Risk Poses a risk of groundwater contamination upon release to soil. cdc.govcdc.govCan leach from the soil into underlying aquifers.

Bioaccumulation Potential in Food Chains

Bioaccumulation is the process by which chemicals build up in an organism, and biomagnification is the increasing concentration of these chemicals at successively higher levels in a food chain. numberanalytics.comtutorchase.comiss.it Chemicals that are persistent, not easily metabolized, and fat-soluble are more likely to bioaccumulate. epa.wa.gov.au

According to available data, this compound does not accumulate in the food chain. cdc.govcdc.gov This suggests that it is either not readily taken up by organisms or is metabolized and excreted efficiently, preventing its concentration from increasing up the trophic levels. epa.wa.gov.au The potential for a substance to concentrate in the food chain is a key consideration in its ecotoxicological profile. noaa.gov

The table below summarizes the bioaccumulation potential of this compound.

ParameterFindingSource
Food Chain Concentration Potential None. noaa.gov
Accumulation in the Food Chain Does not accumulate. cdc.govcdc.gov

Industrial Applications, Economic Relevance, and Associated Research Challenges

Crotonaldehyde (B89634) as a Chemical Intermediate in Organic Synthesis

The unique chemical structure of this compound makes it a valuable intermediate in numerous organic syntheses. wikipedia.org It readily undergoes reactions such as aldol (B89426) condensation, Michael addition, hydrogenation, and oxidation, providing pathways to a variety of important chemicals. marketpublishers.com

Production of Sorbic Acid (Food Preservative)

A primary application of this compound is in the production of sorbic acid, a widely used food preservative that inhibits the growth of mold and yeast. sigmaaldrich.commarketpublishers.comnih.govwikipedia.orgnih.govpharmaffiliates.com The commercial synthesis of sorbic acid is predominantly achieved through the reaction of this compound with ketene. wikipedia.orgscispace.com This process forms a polyester (B1180765) intermediate, which is then hydrolyzed, typically using an acid catalyst, to yield sorbic acid. scispace.comgoogle.comwipo.int It is estimated that 30,000 tons of sorbic acid are produced annually through this method. wikipedia.org

The reaction pathway can be summarized as follows:

Reaction of this compound and Ketene: This step forms a polyester. scispace.comgoogle.com

Hydrolysis of the Polyester: The polyester is treated with a mineral acid, such as hydrochloric acid, to produce crude sorbic acid. scispace.comgoogle.comwipo.int

Purification: The crude sorbic acid undergoes purification steps, which may include solid-liquid separation and rinsing, to remove by-products like tarry substances and achieve the desired purity. google.comwipo.int

Synthesis of Crotonic Acid, Crotyl Alcohol, and Butanols

This compound serves as a direct precursor for several other valuable chemicals, including crotonic acid, crotyl alcohol, and butanols. nih.gov

Crotonic Acid: This unsaturated carboxylic acid is produced through the oxidation of this compound. chemcess.comwikipedia.orgchemicalbook.com Industrial processes often utilize air or oxygen as the oxidizing agent in the presence of metal salt catalysts to improve selectivity and yield. chemcess.comacs.org Recent research has focused on developing more efficient and safer continuous-flow processes for this oxidation, which can offer higher yields and shorter reaction times compared to traditional batch processes. acs.orgacs.org

Crotyl Alcohol: The selective hydrogenation of the carbonyl group in this compound yields crotyl alcohol, an unsaturated alcohol. wikipedia.orgresearchgate.netrsc.org This reaction requires specific catalysts, such as alumina-supported platinum and cobalt catalysts, to favor the reduction of the aldehyde over the carbon-carbon double bond. researchgate.netacs.org Research has shown that bimetallic catalysts can enhance the formation rate of crotyl alcohol while minimizing by-products. researchgate.net

Butanols: Historically, a significant use of this compound was in the production of n-butanol through hydrogenation. nih.govchemcess.comnih.gov The process involves the hydrogenation of this compound, which itself is derived from the aldol condensation of acetaldehyde (B116499). chemcess.comresearchgate.net While this method has been largely supplanted by other processes like the oxo synthesis, it remains a viable route. chemcess.comnih.gov The complete hydrogenation of this compound first yields butanal (butyraldehyde), which is then further reduced to n-butanol. researchgate.netmdpi.com

Role in Pharmaceutical and Agricultural Chemical Production

The reactivity of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agricultural chemicals. marketpublishers.comnih.govnordmann.globalglobalgrowthinsights.com

Pharmaceuticals: In the pharmaceutical industry, this compound is used to synthesize active pharmaceutical ingredients (APIs). marketpublishers.comgminsights.comgodavaribiorefineries.com For instance, it is a precursor in the production of quinaldine, an intermediate for certain antimalarial drugs. marketpublishers.com Its ability to form Schiff bases is utilized in the manufacturing of some antibiotics and anti-inflammatory drugs. marketpublishers.com Furthermore, it has been employed as a reactive intermediate in the synthesis of sedative and anticonvulsant formulations. futuremarketinsights.com

Agricultural Chemicals: this compound is a key component in the production of various pesticides and herbicides. nih.govglobalgrowthinsights.comfuturemarketinsights.comcoherentmarketinsights.com It is also used to produce crotonylidene diurea, a slow-release fertilizer, through its reaction with urea. wikipedia.orgnih.govashokchempharma.in The demand for this compound in the agrochemical sector is particularly strong in regions with significant agricultural activity. researchandmarkets.com

Niche Industrial Uses and Emerging Applications

Beyond its role as a major chemical intermediate, this compound finds application in several specialized industrial processes.

Rubber Accelerators: this compound is used in the preparation of rubber accelerators, which are chemicals that speed up the vulcanization process. sigmaaldrich.comnih.govcdc.govcdc.govnih.govindustrialchemicals.gov.au

Leather Tanning: It is employed in the leather tanning industry to treat raw hides and produce leather. sigmaaldrich.comnih.govnih.govcdc.govcdc.govnih.govindustrialchemicals.gov.augoogle.comchemicalbull.com Aldehyde tanning, which can utilize compounds like this compound, results in a soft, pale-colored leather that is easily dyeable. smitzoon.comvinatiorganics.com

Global Market Dynamics and Production Trends

The global market for this compound is driven by the demand from its primary end-use industries, including chemical manufacturing, food and beverage, pharmaceuticals, and agriculture. futuremarketinsights.comdatabridgemarketresearch.commaximizemarketresearch.com

Global this compound Market Valuation

YearMarket Value (USD Million)Source
2019244 nih.gov
2021520.50 databridgemarketresearch.com
2022412 gminsights.com
2024 (Estimated)433.1 researchandmarkets.com
2025 (Projected)427.1 futuremarketinsights.com
2029 (Projected)355.49 - 717.84 databridgemarketresearch.commaximizemarketresearch.com
2030 (Projected)521.1 researchandmarkets.com
2035 (Projected)638.4 futuremarketinsights.com

The market is projected to experience steady growth, with a compound annual growth rate (CAGR) estimated to be between 3.1% and 4.5%. gminsights.comfuturemarketinsights.comresearchandmarkets.comdatabridgemarketresearch.commaximizemarketresearch.com The Asia-Pacific region, particularly China and India, dominates the global market in terms of both production and consumption. nih.govfuturemarketinsights.comdatabridgemarketresearch.com This dominance is attributed to the region's expanding chemical, agrochemical, and pharmaceutical industries. futuremarketinsights.comdatabridgemarketresearch.com North America and Europe also represent significant markets, driven by the pharmaceutical and coatings industries. globalgrowthinsights.comdatabridgemarketresearch.com

Research and Development for Safer Industrial Processes

The hazardous nature of this compound necessitates ongoing research and development to establish safer industrial processes. researchandmarkets.com Efforts are being made to develop greener and more efficient synthesis routes. For example, research into continuous-flow oxidation processes for producing crotonic acid from this compound aims to improve safety and efficiency by using air as the oxidant instead of pure oxygen and allowing for better control over reaction conditions. acs.orgacs.org Additionally, there is a focus on developing improved catalysts that can enhance the selectivity of hydrogenation reactions, thereby reducing the formation of unwanted by-products. researchgate.netmdpi.com The adoption of improved catalytic processes by manufacturers has been shown to reduce energy consumption in modern facilities. globalgrowthinsights.com

Challenges in Handling and Storage in Industrial Contexts

The industrial handling and storage of this compound present significant challenges due to its inherent chemical properties, including high flammability, reactivity, and toxicity. These characteristics necessitate stringent safety protocols and specialized infrastructure to mitigate risks of fire, explosion, and exposure to personnel.

A primary concern is this compound's high flammability. chemos.denoaa.gov It is a flammable liquid with a low flash point, meaning it can ignite at ambient temperatures. noaa.govnih.govnih.gov Its vapors are heavier than air and can travel considerable distances to an ignition source, leading to a flashback. nj.gov Consequently, storage and handling areas must be free of open flames, sparks, and other ignition sources. nj.govchemos.de Electrical equipment, including lighting and ventilation systems, must be explosion-proof. chemos.dechemos.de Furthermore, measures to prevent the buildup of electrostatic charge, such as grounding and bonding of containers during transfer, are critical. nj.govchemos.de

The reactivity of this compound poses another significant challenge. It can undergo hazardous polymerization, a reaction that can be violent and exothermic, potentially leading to container rupture. nih.govgodavaribiorefineries.comuww.edu This polymerization can be initiated by contact with strong bases (like sodium hydroxide), acids, amines, or elevated temperatures. nj.govprevor.com On exposure to air and light, this compound can form explosive peroxides, especially during prolonged storage or at temperatures above room temperature. nj.gov To counter this, commercial this compound is often stabilized with inhibitors like butylated hydroxytoluene (BHT). nih.gov Storage containers must be kept tightly closed, cool, and in the dark to prevent degradation and polymerization. inchem.orgilo.org

The compound's toxicity and corrosivity (B1173158) further complicate its handling. This compound is fatal if inhaled or in contact with skin and causes severe eye damage. prevor.comcdhfinechemical.com This necessitates the use of comprehensive personal protective equipment (PPE), including chemical-resistant gloves, clothing, and respiratory protection. inchem.orgcanbipharm.com Due to its corrosive nature, especially to some plastics and rubbers, appropriate materials of construction for storage tanks and piping are essential. nj.gov It is also incompatible with oxidizing agents, with which it can react violently. nj.govprevor.com

Finally, the potential for environmental contamination requires careful management of spills and waste. inchem.orgcdhfinechemical.com Storage areas should be designed to contain spills, preventing entry into drains or sewers where explosive vapor-air mixtures could form. inchem.orgcdhfinechemical.com

Interactive Data Table: Properties of this compound Relevant to Handling and Storage

PropertyValueSource(s)
Physical State Colorless to pale yellow liquid nih.govprevor.com
Odor Pungent, suffocating nih.govprevor.com
Flash Point 13 °C (55 °F) (closed cup) nih.govnih.govcpachem.com
Boiling Point 104 °C (219.2 °F) noaa.govnih.govuww.edu
Vapor Density 2.41 (air = 1) noaa.govuww.edu
Explosive Limits in Air 2.1% - 15.5% by volume noaa.govcpachem.com

Q & A

Q. What experimental techniques are essential for structural elucidation of crotonaldehyde?

To confirm this compound’s structure (IUPAC name: (2E)-but-2-enal), researchers should employ:

  • Spectroscopic methods : NMR (¹H and ¹³C) to identify alkene and aldehyde protons, IR spectroscopy for carbonyl (C=O) stretching (~1,680 cm⁻¹), and UV-Vis for conjugation effects.
  • Computational tools : Quantum chemical calculations (e.g., density functional theory) to validate bond angles, dihedral angles, and electronic transitions.
  • Chromatography : GC-MS for purity assessment and isomer differentiation.
Key Structural DataValue/DescriptorSource
Molecular FormulaC₄H₆O
SMILESCC=CC=O
InChIKeyMLUCVPSAIODCQM-NSCUHMNNSA-N

Q. How can this compound’s environmental mobility be quantified?

this compound exhibits high soil mobility (Koc ≈ 6.2) and low bioaccumulation potential (BCF = 0.74) due to its water solubility (150,000 mg/L at 20°C). Methodologies include:

  • Soil adsorption studies : Batch equilibrium tests with varying soil types.
  • Aquatic fate modeling : Use regression-derived equations (e.g., EPI Suite) to predict biodegradation rates under aerobic/anaerobic conditions .

Advanced Research Questions

Q. What advanced spectral techniques enable real-time detection of this compound in complex matrices?

The Oversampling Data-Driven Spectral Analysis (ODDSA) method integrates:

  • High-Density Wavelet Transform (HDWT) : Enhances spectral resolution by oversampling in time/frequency domains, isolating this compound’s IR features (e.g., C=O stretch at ~1,720 cm⁻¹) from cigarette smoke matrices .
  • Modified Competitive Adaptive Reweighted Sampling (MCARS) : Reduces spectral redundancy and optimizes calibration models.
Method ComparisonFTIR-ODDSAHPLC-MS/MS
Sensitivity0.1–10 ppm<0.1 ppb
Sample PrepMinimal (online)Derivatization required
ApplicationReal-time gas-phase analysisDNA adduct quantification
Reference

Q. How do this compound-DNA adducts inform genotoxicity mechanisms?

this compound forms γ-OH-1,N²-propanodeoxyguanosine (CdG) adducts via Michael addition. Researchers use:

  • HPLC-MS/MS : Quantify CdG-1 and CdG-2 adducts in vitro/in vivo models, correlating adduct levels with exposure doses .
  • Molecular dynamics simulations : Predict adduct stability and DNA helix distortion.

Q. How can conflicting carcinogenicity data between epidemiological and animal studies be resolved?

While animal studies report rare neoplasms (e.g., nasal tumors in rats), human cohort studies lack conclusive links due to:

  • Exposure misclassification : Limited occupational monitoring data (e.g., firefighters, coke oven workers) .
  • Biomarker limitations : Urinary metabolites (e.g., N-acetyl-S-(3-oxopropyl)-L-cysteine) often fall below detection thresholds (<0.1 ppb) .
    Methodological recommendations :
    • Use 3D organoid models to mimic chronic low-dose exposure.
    • Apply omics approaches (e.g., mutagenic signature analysis via whole-genome sequencing).

Q. What strategies mitigate this compound’s reactivity in experimental design?

  • Stabilization : Add inhibitors (e.g., hydroquinone) to prevent polymerization during storage.
  • In situ generation : Synthesize this compound immediately before use via oxidation of crotyl alcohol.
  • Controlled environments : Conduct reactions in anhydrous solvents under inert atmospheres to minimize side reactions .

Q. How do computational models improve this compound risk assessment?

  • QSAR/QSPR models : Predict toxicity endpoints (e.g., LC₅₀) using descriptors like electrophilicity index and LogP.
  • Molecular docking : Simulate this compound’s binding affinity to cellular targets (e.g., glutathione S-transferase) .

Data Contradictions and Resolution

Q. Why do in vitro and in vivo genotoxicity assays yield divergent results?

  • Metabolic activation : In vitro systems (e.g., Ames test) lack cytochrome P450 enzymes, underrepresenting adduct formation.
  • Repair mechanisms : Eukaryotic systems (e.g., comet assay) account for DNA repair pathways absent in prokaryotic models.
    Recommendation : Combine micronucleus assays with transgenic cell lines expressing human metabolizing enzymes .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.